RO5203648
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPGNSCBBAGJN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of RO5203648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the modulation of monoaminergic systems, particularly dopamine and serotonin, via its partial agonism at TAAR1. Unlike full agonists, which elicit a maximal receptor response, this compound produces a submaximal response, allowing it to function as a modulator that can either enhance or attenuate signaling depending on the endogenous ligand tone. This nuanced activity is central to its therapeutic potential in conditions characterized by dysregulated dopamine signaling, such as addiction.
The binding of this compound to TAAR1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC). Additionally, TAAR1 activation can trigger a G-protein-independent pathway involving β-arrestin 2, which leads to the modulation of the Akt/GSK-3β signaling cascade.
A critical aspect of this compound's mechanism is its interaction with the dopamine D2 receptor (D2R). Evidence suggests that TAAR1 and D2R can form heterodimers, leading to a functional interplay that modulates dopamine signaling. This interaction is thought to contribute to the ability of this compound to attenuate the reinforcing effects of psychostimulants like cocaine and methamphetamine.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity, functional potency, and efficacy of this compound at TAAR1 across different species.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of full agonist) |
| Human | 1.2 | 18 | 65 |
| Rat | 6.8 | 31 | 73 |
| Mouse | 0.5 | 4.0 | 48 |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
In Vivo Microdialysis in the Nucleus Accumbens of Rats
This protocol is used to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.
1. Surgical Procedure:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is unilaterally implanted, targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma).
-
The cannula is secured with dental cement.
-
Rats are allowed to recover for 5-7 days.
2. Microdialysis Procedure:
-
A microdialysis probe (2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a flow rate of 1.5 µL/min.
-
After a 2-hour equilibration period, dialysate samples are collected every 20 minutes.
-
A stable baseline of dopamine levels is established over three consecutive samples.
-
This compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle is administered.
-
In studies with psychostimulants, a drug like methamphetamine (1 mg/kg, i.p.) is administered 30 minutes after this compound.
-
Dialysate samples continue to be collected for at least 3 hours post-drug administration.
3. Sample Analysis:
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data are expressed as a percentage of the basal dopamine levels.
Drug Self-Administration in Rats
This protocol assesses the ability of this compound to reduce the reinforcing effects of psychostimulants.
1. Catheter Implantation:
-
Rats are anesthetized and a silastic catheter is implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the back of the rat and exits through a small incision.
-
Rats are allowed to recover for 5-7 days.
2. Self-Administration Training:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of a psychostimulant (e.g., methamphetamine, 0.05 mg/kg/infusion) and the presentation of a cue light. Pressing the "inactive" lever has no consequence.
-
Training sessions are typically 2 hours per day.
-
Rats are trained to a stable baseline of drug intake (e.g., <20% variation over 3 consecutive days) on a fixed-ratio 1 (FR1) schedule of reinforcement.
3. This compound Treatment:
-
Once a stable baseline is achieved, rats are pre-treated with this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
The number of active and inactive lever presses and infusions earned are recorded.
-
A within-subjects design is typically used, with different doses of this compound tested on different days, separated by baseline self-administration days.
cAMP Accumulation Assay in HEK293 Cells
This in vitro assay measures the ability of this compound to stimulate cAMP production, confirming its agonist activity at TAAR1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently transfected with a plasmid encoding human TAAR1.
2. cAMP Assay:
-
Transfected cells are plated in 96-well plates.
-
The following day, the culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.
-
Cells are then stimulated with various concentrations of this compound or a reference full agonist for 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data are normalized to the response of the full agonist to determine the partial agonist efficacy of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for TAAR1-D2R Heterodimerization
This assay is used to demonstrate the physical interaction between TAAR1 and the dopamine D2 receptor.
1. Plasmid Constructs:
-
Plasmids are constructed to express TAAR1 fused to Renilla luciferase (Rluc) (the BRET donor) and the dopamine D2 receptor fused to Yellow Fluorescent Protein (YFP) (the BRET acceptor).
2. Cell Culture and Transfection:
-
HEK293 cells are co-transfected with a constant amount of the TAAR1-Rluc plasmid and increasing amounts of the D2R-YFP plasmid.
3. BRET Measurement:
-
48 hours post-transfection, cells are washed and resuspended in a buffer.
-
The Rluc substrate, coelenterazine h, is added to the cell suspension.
-
Light emissions are measured simultaneously at wavelengths corresponding to the Rluc emission (donor) and the YFP emission (acceptor) using a microplate reader capable of detecting BRET.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
A saturable BRET signal as a function of increasing acceptor expression is indicative of a specific interaction between the two receptors.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: TAAR1 signaling cascade initiated by this compound.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Logical relationship of TAAR1 and D2R interaction.
The Pharmacology of RO5203648: A Technical Guide
RO5203648 is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Developed as a research tool, it has been instrumental in elucidating the role of TAAR1 in neuropsychiatric and substance use disorders. Although its development for clinical use was halted due to unfavorable human pharmacokinetic predictions, the study of this compound has significantly advanced the understanding of TAAR1 as a therapeutic target.[1][3] This guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its effects by binding to and partially activating TAAR1, a G-protein coupled receptor (GPCR).[1] TAAR1 is expressed in key brain regions associated with monoaminergic systems, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it modulates dopaminergic and serotonergic neuron activity.[3][4][5]
Receptor Binding and Activation
This compound binds with high affinity to rodent and primate TAAR1.[1][6] As a partial agonist, it produces a submaximal response compared to endogenous full agonists like β-phenethylamine and tyramine, or synthetic full agonists such as RO5166017.[1][4] Its selectivity for TAAR1 is pronounced, showing over 130-fold greater affinity for mouse TAAR1 compared to a panel of 149 other neurological targets.[1]
Post-Receptor Signaling
Activation of TAAR1 by agonists initiates intracellular signaling cascades. The primary pathway involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Additionally, evidence suggests TAAR1 can signal through a G-protein-independent, β-arrestin2-dependent pathway.[5][8] A key aspect of TAAR1 function is its ability to form heterodimers with the dopamine D2 receptor (D2R), which allows for complex cross-regulation of dopaminergic signaling.[5][7][8]
Pharmacodynamics
The partial agonism of this compound at TAAR1 results in a unique pharmacological profile, distinct from both full TAAR1 agonists and antagonists. Its effects have been extensively characterized in preclinical models, demonstrating potential therapeutic utility across several neuropsychiatric domains.
Quantitative Receptor Interaction Data
The binding affinity (Ki), potency (EC50), and efficacy of this compound at TAAR1 have been determined across multiple species.
| Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of Full Agonist) |
| Human | 6.8 | 31.0 | 48% |
| Cynomolgus Monkey | 2.1 | 13.0 | 73% |
| Rat | 2.2 | 12.0 | 60% |
| Mouse | 0.5 | 4.0 | 58% |
| Data compiled from references[1][2][9]. Efficacy is relative to the full agonist RO5166017 and endogenous agonists. |
Effects on Monoaminergic Systems
A paradoxical yet consistent finding is that this compound, unlike full TAAR1 agonists that suppress neuronal firing, increases the firing rate of dopaminergic neurons in the VTA and serotonergic neurons in the DRN.[1][3][5] This effect is similar to that of TAAR1 antagonists, suggesting that this compound may act as a functional antagonist in a system with high tonic TAAR1 activity, while still providing a "brake" on excessive monoamine release in hyperdopaminergic states.[4][5]
Behavioral and Systemic Effects
In animal models, this compound has demonstrated a broad range of effects relevant to neuropsychiatric disorders:
-
Anti-Addictive Properties: It effectively suppresses the rewarding and reinforcing effects of psychostimulants like cocaine and methamphetamine.[1] Studies show it reduces drug self-administration, blocks drug-induced hyperlocomotion, and prevents relapse to drug-seeking behavior.[6][10][11][12] Notably, it achieves this without affecting responding for natural rewards like food or sucrose, and it does not appear to have abuse potential itself.[4][10][13]
-
Antipsychotic-like Activity: this compound suppresses hyperactivity in animal models of psychosis, such as in dopamine transporter (DAT) knockout mice or in mice treated with NMDA receptor antagonists.[1]
-
Antidepressant and Anxiolytic-like Effects: The compound has shown antidepressant-like and potential anxiolytic-like properties in various behavioral paradigms.[1][3]
-
Pro-Cognitive and Wakefulness-Promoting Effects: this compound has been shown to improve cognitive performance and promote wakefulness in animal models.[3]
Pharmacokinetics
This compound exhibited favorable pharmacokinetic profiles when administered orally and intravenously in mice, rats, and monkeys.[1][3] However, in vitro studies using human liver hepatocytes revealed that the compound was metabolized very rapidly.[1] This prediction of poor pharmacokinetic properties in humans led to its deselection from further clinical development.[1]
Key Experimental Protocols
The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.
In Vitro Receptor Function Assay
-
Objective: To determine the potency (EC50) and efficacy of this compound at TAAR1.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the TAAR1 receptor of a specific species (e.g., human, rat, mouse).[3]
-
Compound Incubation: Cells are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[2]
-
cAMP Measurement: Following incubation, cells are lysed, and the intracellular concentration of cAMP is measured. This is typically done using a competitive immunoassay or a luminescence-based reporter system.[2]
-
Data Analysis: A concentration-response curve is generated by plotting cAMP levels against the logarithm of the drug concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) are calculated from this curve. Efficacy is often expressed relative to a known full agonist.[4][6]
-
Ex Vivo Electrophysiology
-
Objective: To measure the effect of this compound on the firing rate of monoaminergic neurons.
-
Methodology:
-
Brain Slice Preparation: Acute brain slices (e.g., 250-300 µm thick) containing the VTA or DRN are prepared from mice.[3]
-
Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. Extracellular, single-unit recordings are made from identified dopaminergic or serotonergic neurons using glass microelectrodes.
-
Drug Application: After establishing a stable baseline firing rate, this compound is applied to the slice via the perfusion medium.
-
Data Analysis: The spontaneous firing frequency (in Hz) of the neuron is recorded before, during, and after drug application to determine the drug's effect.[3]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular dopamine levels in the brain, particularly in response to a psychostimulant challenge.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens, of a rat or mouse.[10]
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate, which is collected in timed fractions.
-
Drug Administration: Animals are administered this compound, a psychostimulant (e.g., methamphetamine), or a combination of both.[10]
-
Neurochemical Analysis: The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the average baseline concentration measured before drug administration.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - ProQuest [proquest.com]
- 7. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
RO5203648: A Technical Whitepaper on a Novel TAAR1 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in a range of neuropsychiatric disorders.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, including binding affinities and functional potencies across various species. Detailed methodologies for key experimental assays are outlined to facilitate reproducibility and further investigation. Furthermore, this paper presents critical signaling pathways and experimental workflows through detailed diagrams to visually articulate the compound's mechanism of action and the processes for its evaluation. While this compound itself was not advanced to clinical use due to unfavorable pharmacokinetic predictions in humans, it remains a valuable pharmacological tool for elucidating the therapeutic potential of TAAR1 modulation.[1]
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of central nervous system disorders, including schizophrenia, depression, and substance use disorders.[3][4][5] As a modulator of monoaminergic systems, TAAR1 activation offers a novel mechanistic approach distinct from traditional psychopharmacological agents.[[“]][[“]] this compound, a 2-aminooxazoline derivative, was one of the first selective TAAR1 partial agonists to be extensively characterized.[1][8] Its high affinity and partial agonism have been instrumental in exploring the nuanced effects of graded TAAR1 activation. This whitepaper serves as a technical guide, consolidating the available preclinical data on this compound to support ongoing research in the field of TAAR1 pharmacology.
Quantitative Pharmacology
The pharmacological activity of this compound has been characterized across multiple species, demonstrating its high affinity and partial agonist activity at the TAAR1 receptor. The following tables summarize the key quantitative data from in vitro assays.
Table 1: Binding Affinity of this compound for TAAR1
| Species | Ki (nM) |
| Mouse | 0.5 |
| Rat | 1.0 |
| Human | 6.8 |
| Cynomolgus Monkey | 2.6 |
Data compiled from multiple sources.[1][9]
Table 2: Functional Potency and Efficacy of this compound at TAAR1
| Species | EC50 (nM) | Efficacy (% relative to full agonist) |
| Mouse | 4.0 - 31 | 48 - 73 |
| Rat | 4.0 - 31 | 48 - 73 |
| Human | 4.0 - 31 | 48 - 73 |
| Cynomolgus Monkey | 4.0 - 31 | 48 - 73 |
Efficacy is relative to the endogenous TAAR1 agonists β-phenethylamine and tyramine, and the full agonist RO5166017.[1]
This compound exhibits high selectivity for TAAR1, with over 130-fold greater affinity for mouse TAAR1 compared to a panel of 149 other biological targets.[1]
Mechanism of Action and Signaling Pathways
Upon binding to TAAR1, this compound acts as a partial agonist, leading to a submaximal activation of downstream signaling cascades compared to endogenous full agonists. TAAR1 is primarily coupled to the Gs alpha subunit of G proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] However, evidence also suggests potential coupling to Gq proteins.[10] The partial agonism of this compound results in a moderated increase in cAMP production.[8]
Intriguingly, while full TAAR1 agonists typically decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN), this compound has been shown to increase their firing rates.[1][3][8] This effect is similar to that of TAAR1 antagonists, suggesting that in systems with high basal TAAR1 activity, a partial agonist can act as a functional antagonist.[8][11] These effects were absent in TAAR1 knockout mice, confirming the on-target activity of this compound.[8]
Figure 1: Simplified TAAR1 signaling pathway upon activation by this compound.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the methodologies employed are standard in pharmacological research. The following outlines the likely procedures for the key assays cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Preparation: HEK293 cells stably expressing the TAAR1 receptor of the desired species (human, mouse, rat, or monkey) are cultured and harvested.[3] Cell membranes are prepared through homogenization and centrifugation.
-
Assay Conditions: A radiolabeled ligand with known affinity for TAAR1 is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: General workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy.
-
Cell Culture: HEK293 cells stably expressing the TAAR1 receptor are cultured in 96-well plates.[3]
-
Compound Addition: The cells are treated with varying concentrations of this compound. A known full agonist is used as a positive control.
-
Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.[12][13]
-
Data Analysis: The results are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 and the maximal response (Emax). The efficacy is expressed as a percentage of the maximal response induced by the full agonist.
Ex Vivo Electrophysiology
This technique is used to measure the effect of a compound on the electrical activity of neurons in brain slices.
-
Brain Slice Preparation: Brains are rapidly extracted from rodents and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices containing the VTA or DRN are prepared using a vibratome.
-
Recording: The brain slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are performed on identified dopaminergic or serotonergic neurons.
-
Drug Application: After a stable baseline firing rate is established, this compound is bath-applied to the slice at a known concentration.
-
Data Acquisition and Analysis: The neuronal firing rate is recorded before, during, and after drug application. The change in firing frequency is quantified and analyzed.
Figure 3: General workflow for ex vivo electrophysiology experiments.
In Vivo Pharmacology
In animal models, this compound has demonstrated effects consistent with the modulation of monoaminergic systems. Key findings include:
-
Attenuation of Psychostimulant-Induced Hyperlocomotion: this compound has been shown to reduce the hyperlocomotor activity induced by cocaine and amphetamine.[8]
-
Reduction in Drug-Seeking Behavior: In preclinical models of addiction, this compound decreased lever-pressing for cocaine in self-administration paradigms and inhibited the reinstatement of cocaine-seeking behavior.[8][14]
-
Antipsychotic- and Antidepressant-like Effects: The compound has shown activity in various behavioral models in rodents and monkeys that are predictive of antipsychotic and antidepressant efficacy.[3]
Conclusion
This compound is a well-characterized, potent, and selective TAAR1 partial agonist that has been instrumental in advancing our understanding of TAAR1 pharmacology. Its unique profile, particularly its ability to increase the firing of monoaminergic neurons in contrast to full agonists, highlights the complex nature of TAAR1 modulation. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field. While this compound itself is not a clinical candidate, the insights gained from its study continue to inform the development of new TAAR1-targeted therapeutics for a range of neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 5. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RO 5203648 | TAAR1 agonist | Probechem Biochemicals [probechem.com]
- 10. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 12. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders | MDPI [mdpi.com]
- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
RO5203648: A Comprehensive Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and highly selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] As the first selective TAAR1 partial agonist to be developed, it has been a critical tool in elucidating the physiological roles of this receptor.[2] TAAR1 is a G-protein coupled receptor implicated in a range of neuropsychiatric disorders, making selective ligands like this compound of significant interest for therapeutic development. This document provides an in-depth technical overview of the binding affinity and selectivity profile of this compound, complete with experimental protocols and pathway visualizations.
Binding Affinity and Functional Activity at TAAR1
This compound exhibits high affinity for TAAR1 across multiple species, including human, cynomolgus monkey, rat, and mouse.[2] As a partial agonist, it elicits a submaximal response compared to endogenous full agonists like β-phenethylamine.
Quantitative Binding and Functional Data
The following tables summarize the key binding affinity (Ki) and functional activity (EC50 and Emax) values for this compound at TAAR1.
| Species | Binding Affinity (Ki, nM) |
| Human | 6.8 |
| Cynomolgus Monkey | 2.6 |
| Rat | 1.0 |
| Mouse | 0.5 |
| Species | Functional Potency (EC50, nM) | Efficacy (Emax, % vs. β-phenethylamine) |
| Human | 31 | 73 |
| Rat | 8 | 59 |
| Mouse | 4 | 48 |
Selectivity Profile
A critical attribute of a chemical probe or therapeutic candidate is its selectivity for the intended target. This compound has demonstrated a high degree of selectivity for TAAR1. In a comprehensive screening panel, it showed greater than 130-fold selectivity for mouse TAAR1 over a panel of 149 other targets, including a wide range of receptors, ion channels, and transporters. While the full list of the 149 screened targets is not publicly available in the primary literature, the high selectivity underscores its utility as a specific pharmacological tool for studying TAAR1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay for TAAR1
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TAAR1.
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest (human, rat, or mouse).
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]-RO5256390 (a high-affinity TAAR1 agonist).
-
Non-labeled competitor: this compound.
-
Binding buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing TAAR1.
-
In a 96-well microplate, add binding buffer, a fixed concentration of [³H]-RO5256390 (typically at its Kd value), and varying concentrations of the competitor, this compound.
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-labeled high-affinity TAAR1 ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of this compound as a partial agonist by measuring its ability to stimulate cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
This compound at various concentrations.
-
A reference full agonist (e.g., β-phenethylamine).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the HEK293-TAAR1 cells in 384-well plates and grow to a suitable confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing the phosphodiesterase inhibitor to the cells.
-
Add varying concentrations of this compound to the wells. Include wells with the reference full agonist for determining the maximal response (Emax).
-
Incubate the plates at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) from the dose-response curve using non-linear regression.
-
The efficacy (Emax) is determined as the maximal response produced by this compound, expressed as a percentage of the maximal response produced by the reference full agonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.
Caption: TAAR1 activation by this compound leads to Gs protein-mediated stimulation of adenylyl cyclase and subsequent cAMP production.
References
In Vitro Characterization of RO5203648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of RO5203648, a potent and selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1). The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development efforts.
Core Pharmacological Profile
This compound is a pioneering molecule in the study of TAAR1, being the first selective partial agonist developed for this receptor.[1][2] Its unique pharmacological profile has shed light on the complex role of TAAR1 in modulating monoaminergic systems.
Binding Affinity and Functional Potency
This compound exhibits high affinity for TAAR1 across multiple species, including human, cynomolgus monkey, rat, and mouse.[1] Functional assays have demonstrated its potent partial agonist activity, stimulating intracellular signaling pathways, albeit with a lower maximal effect compared to endogenous full agonists like β-phenethylamine and tyramine.[1][2]
Table 1: Binding Affinity (Ki) of this compound at TAAR1
| Species | Ki (nM) |
| Human | 0.5 - 6.8 |
| Cynomolgus Monkey | 0.5 - 6.8 |
| Rat | 0.5 - 6.8 |
| Mouse | 0.5 - 6.8 |
Source: Wikipedia[1]
Table 2: Functional Potency (EC50) and Efficacy of this compound at TAAR1
| Species | EC50 (nM) | Efficacy (%) |
| Human | 4.0 - 31 | 48 - 73 |
| Cynomolgus Monkey | 4.0 - 31 | 48 - 73 |
| Rat | 4.0 - 31 | 48 - 73 |
| Mouse | 4.0 - 31 | 48 - 73 |
Efficacy is relative to endogenous TAAR1 agonists (β-phenethylamine, tyramine) and the full agonist RO5166017.[1][2] EC50 for human TAAR1 in HEK293 cells was reported as 31 nM.[3]
Selectivity
A key feature of this compound is its high selectivity for TAAR1. Screening against a large panel of other receptors and transporters has shown a selectivity of at least 130-fold for mouse TAAR1 over 149 other targets.[1] This high selectivity minimizes off-target effects, making it a valuable tool for specifically probing TAAR1 function.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and partially activating TAAR1, a G-protein coupled receptor (GPCR). TAAR1 activation is known to modulate dopaminergic and serotonergic neurotransmission.[4][5]
TAAR1 Signaling Cascade
Upon binding of an agonist like this compound, TAAR1 can couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][4] TAAR1 can also signal through a β-arrestin2-dependent pathway.[4][5]
Caption: this compound partially activates TAAR1, leading to Gαs-mediated cAMP production.
Modulation of Neuronal Firing
Interestingly, and in contrast to TAAR1 full agonists which suppress the firing rate of dopaminergic and serotonergic neurons, the partial agonist this compound has been shown to increase the firing frequency of these neurons in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), respectively.[1][2][6] This effect is similar to that observed with TAAR1 antagonists, suggesting that this compound may act as a functional antagonist in the presence of endogenous TAAR1 tone.[2] These effects were absent in TAAR1 knockout mice, confirming the on-target action of the compound.[1][2]
Caption: Differential effects of TAAR1 full vs. partial agonists on neuronal firing.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following outlines the likely experimental protocols used for the in vitro characterization of this compound, based on standard pharmacological practices.
Radioligand Binding Assay (for Ki Determination)
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably expressing the TAAR1 receptor of the desired species.
-
Incubation: The membranes are incubated with a specific radiolabeled TAAR1 ligand (e.g., [3H]-p-tyramine) at a fixed concentration and varying concentrations of the unlabeled competitor, this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Ki Calculation: The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay (for EC50 and Efficacy Determination)
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target TAAR1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Buffer Incubation: The growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of this compound are added to the wells, and the plates are incubated for a specified period (e.g., 30 minutes).[3]
-
Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a luminescent or fluorescent readout.
-
Data Analysis: The cAMP levels are plotted against the log concentration of this compound to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve. Efficacy is calculated by comparing the Emax of this compound to that of a full agonist.
Ex Vivo Electrophysiology (Neuronal Firing Rate)
Methodology:
-
Brain Slice Preparation: Acute brain slices (e.g., 300 µm thick) containing the VTA or DRN are prepared from mice.
-
Recording Chamber: The slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Dopaminergic neurons in the VTA and serotonergic neurons in the DRN are identified based on their electrophysiological properties and location.
-
Electrophysiological Recording: Extracellular single-unit recordings are made using glass microelectrodes to measure the spontaneous firing rate of the identified neurons.
-
Compound Application: After a stable baseline firing rate is established, this compound is bath-applied at a known concentration.
-
Data Analysis: The change in the firing rate of the neurons in response to the application of this compound is recorded and analyzed.
Conclusion
This compound is a well-characterized TAAR1 partial agonist with high affinity and selectivity. Its unique in vitro profile, particularly its ability to increase the firing rate of monoaminergic neurons, distinguishes it from TAAR1 full agonists and provides a valuable tool for dissecting the physiological roles of TAAR1. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other TAAR1 modulators. While this compound itself was not advanced to clinical use due to unfavorable human pharmacokinetics, the insights gained from its in vitro characterization have been instrumental in the development of next-generation TAAR1-targeted therapeutics.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Preclinical Profile of RO5203648: A TAAR1 Partial Agagonist
An In-depth Technical Guide for Researchers
RO5203648 is a potent and selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1] Its unique pharmacological profile has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders, particularly substance use disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacodynamics, its effects in various in vitro and in vivo models, and the experimental methodologies employed in its evaluation.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound demonstrates high affinity and partial agonist activity at TAAR1 across multiple species, including mouse, rat, monkey, and human.[1] It exhibits a high degree of selectivity for TAAR1, with over 130-fold greater affinity for this receptor compared to a panel of 149 other biological targets.[1]
Table 1: In Vitro Pharmacological Profile of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) | Reference |
| Mouse | 0.5 | 2.1 - 4.0 | 48 - 71 | [1] |
| Rat | 1.0 | 6.8 | 59 | [1] |
| Monkey | 2.6 | 31 | 69 | [1] |
| Human | 6.8 | 30 | 73 | [1] |
Experimental Protocol: cAMP Accumulation Assay
The functional activity of this compound at the TAAR1 receptor is typically assessed using a cyclic adenosine monophosphate (cAMP) accumulation assay in a heterologous expression system.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the TAAR1 receptor of the desired species.
-
Assay Principle: TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
-
Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis: The concentration-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are calculated. Emax is often expressed as a percentage of the response induced by a reference full agonist, such as β-phenylethylamine (β-PEA).[3]
Modulation of Monoaminergic Systems
A primary mechanism through which this compound exerts its effects is by modulating the activity of monoaminergic systems, particularly the dopamine and serotonin systems.
Dopaminergic System Modulation
The effects of this compound on the dopamine system are complex and appear to be context-dependent.
-
In Vitro Electrophysiology: In brain slice preparations, this compound has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3] This effect is in contrast to TAAR1 full agonists, which tend to decrease the firing rate of these neurons.[4][5] The stimulatory effect of this compound is absent in TAAR1 knockout mice, confirming its dependence on this receptor.[1]
-
In Vivo Microdialysis: In vivo microdialysis studies in rats have demonstrated that this compound can transiently attenuate the increase in extracellular dopamine levels in the nucleus accumbens induced by methamphetamine.[6] Similarly, it has been shown to prevent cocaine-induced dopamine overflow in the nucleus accumbens.[7][8] Interestingly, this compound does not appear to directly interact with the dopamine transporter (DAT), as it does not alter the half-life of dopamine clearance.[3][9]
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Procedure:
-
Animals (typically rats or mice) are anesthetized.
-
A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Dialysate samples are collected at regular intervals.
-
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are typically expressed as a percentage of the baseline concentration.
Serotonergic System Modulation
Similar to its effects on dopaminergic neurons, this compound has been found to increase the firing frequency of serotonergic neurons in the dorsal raphe nucleus (DRN) in in vitro brain slice preparations.[3]
Behavioral Pharmacology
The modulatory effects of this compound on monoaminergic systems translate into a range of behavioral effects in animal models, particularly those relevant to substance use disorders.
Effects on Psychostimulant-Induced Behaviors
This compound has been extensively studied for its ability to attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine.
-
Locomotor Activity: this compound has been shown to reduce hyperlocomotion induced by cocaine and amphetamine.[3] In the case of methamphetamine, it produces an initial attenuation followed by a later potentiation of locomotor activity.[1][6]
-
Drug Self-Administration: In operant conditioning paradigms, this compound dose-dependently reduces cocaine and methamphetamine self-administration.[2][3][10] Importantly, it does not appear to affect responding for natural rewards like food or sucrose, suggesting a specific effect on drug-seeking behavior.[3][9]
-
Relapse to Drug-Seeking: this compound has demonstrated efficacy in preventing relapse to cocaine-seeking behavior in animal models of context-induced and drug-primed reinstatement.[7][8]
Experimental Protocol: Drug Self-Administration
The drug self-administration paradigm is a gold-standard behavioral assay for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.
-
Surgical Procedure: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with two levers (or nose-poke holes).
-
Acquisition Phase: Pressing the "active" lever results in the intravenous infusion of a drug (e.g., cocaine), often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.
-
Maintenance Phase: Once a stable pattern of responding is established, the effects of a test compound (e.g., this compound) on drug self-administration can be assessed.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A fixed number of responses is required for each infusion.
-
Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint" (the highest number of responses an animal is willing to make for a single infusion) is a measure of the motivation to obtain the drug.
-
-
Data Analysis: The primary dependent variables are the number of drug infusions earned and the number of active and inactive lever presses.
Table 2: Summary of In Vivo Behavioral Effects of this compound
| Behavioral Model | Drug | Effect of this compound | Reference |
| Locomotor Activity | Cocaine, Amphetamine | Attenuation of hyperlocomotion | [3] |
| Methamphetamine | Early attenuation, late potentiation | [1][6] | |
| Self-Administration | Cocaine, Methamphetamine | Decreased self-administration | [2][3][10] |
| Reinstatement | Cocaine | Inhibition of reinstatement | [7][8] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of TAAR1 Activation
Activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase and the production of cAMP. There is also evidence for G-protein independent signaling through β-arrestin2.[4][5] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, suggesting a mechanism for cross-talk between these two receptor systems.[4][5]
Caption: Proposed signaling pathways following TAAR1 activation by this compound.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the key steps involved in a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.
Caption: Workflow for an in vivo microdialysis experiment.
Logical Relationship in Cocaine Self-Administration and Reinstatement Studies
This diagram outlines the logical progression of a preclinical study investigating the effects of this compound on cocaine self-administration and reinstatement.
Caption: Logical flow of a cocaine self-administration and reinstatement study.
Conclusion
The preclinical data for this compound strongly support its role as a modulator of monoaminergic systems through its partial agonist activity at the TAAR1 receptor. Its ability to attenuate the behavioral effects of psychostimulants in various animal models highlights the therapeutic potential of TAAR1-targeted compounds for the treatment of substance use disorders. Despite its promising preclinical profile, this compound itself was not advanced into clinical development due to predictions of poor pharmacokinetic properties in humans.[1] Nevertheless, it remains an invaluable pharmacological tool for elucidating the physiological functions of TAAR1 and for guiding the development of novel therapeutics for neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 10. Frontiers | Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine [frontiersin.org]
The Role of RO5203648 in Modulating Psychostimulant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1][2][3] This technical guide provides an in-depth overview of the core preclinical findings elucidating the role of this compound in altering the behavioral and neurochemical effects of psychostimulants, primarily cocaine and methamphetamine. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways and experimental workflows are visualized. The evidence collectively highlights the potential of TAAR1 agonism as a therapeutic strategy for substance use disorders.
Introduction
Psychostimulant addiction remains a significant public health challenge with limited effective pharmacological treatments.[4][5] These drugs, including cocaine and methamphetamine, exert their powerful reinforcing effects primarily by increasing extracellular dopamine levels in the brain's reward circuitry.[6] The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising novel target for addiction pharmacotherapy due to its ability to modulate dopamine neurotransmission.[7][8] this compound, as a TAAR1 partial agonist, has been instrumental in preclinical research to probe the therapeutic potential of this target.[1][3] This document synthesizes the key preclinical evidence for this compound's effects on psychostimulant-related behaviors and neurochemistry.
Pharmacodynamics of this compound
This compound is a high-affinity partial agonist at the TAAR1 receptor across multiple species, including rodents and primates.[1] Its partial agonism means it can act as either an agonist or antagonist depending on the level of endogenous receptor activity.[9] In vitro and ex vivo studies have shown that while full TAAR1 agonists tend to suppress the firing rate of dopaminergic neurons, this compound can increase their firing rate, an effect also observed with TAAR1 antagonists.[3][10] Despite this, its in vivo effects consistently demonstrate an attenuation of the behavioral and neurochemical responses to psychostimulants.[7][8]
Modulation of Psychostimulant-Induced Hyperlocomotion
A hallmark of psychostimulant action is a marked increase in locomotor activity. This compound has been shown to dose-dependently modulate this effect for both methamphetamine and cocaine.
Methamphetamine-Induced Hyperlocomotion
In rats, this compound demonstrates a complex, time-dependent modulation of methamphetamine-induced hyperlocomotion.[11][12] Initially, it attenuates the locomotor-stimulating effects of methamphetamine, but this can be followed by a later potentiation.[11][12] During chronic administration, co-treatment with this compound progressively attenuates methamphetamine-induced hyperactivity and can prevent the development of locomotor sensitization, a phenomenon associated with the transition to addiction.[11][12][13] However, at high doses, this compound alone can cross-sensitize with methamphetamine.[11][13]
Cocaine-Induced Hyperlocomotion
This compound also dose-dependently suppresses cocaine-induced hyperlocomotion in both mice and rats.[1] This effect is consistent with the general finding that TAAR1 activation inhibits psychostimulant-induced hyperactivity.[6]
Table 1: Effects of this compound on Psychostimulant-Induced Locomotor Activity
| Psychostimulant | Species | This compound Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Methamphetamine | Rat | 1.67, 5 | Attenuation of acute hyperlocomotion and prevention of sensitization development.[11][12] | [11] |
| Methamphetamine | Rat | 10 | Early attenuation followed by late potentiation of hyperlocomotion.[11] | [11] |
| Cocaine | Mouse, Rat | Not specified | Dose-dependent suppression of hyperlocomotion.[1] | [1] |
Attenuation of Psychostimulant Reinforcement and Relapse
Self-administration paradigms are the gold standard for assessing the reinforcing properties of drugs of abuse. This compound has demonstrated efficacy in reducing the reinforcing effects of psychostimulants and in preventing relapse-like behavior.
Methamphetamine Self-Administration
This compound dose-dependently blocks methamphetamine self-administration in rats.[11][13] Importantly, this effect appears to be specific to the drug reward, as it does not affect responding for a natural reward like sucrose.[11][13] Furthermore, this compound itself is not self-administered, suggesting a low abuse potential.[11][13]
Cocaine Self-Administration and Reinstatement
Similarly, this compound reduces cocaine self-administration.[8] In models of relapse, this compound effectively suppresses cocaine-seeking behavior induced by drug-associated cues or a priming injection of cocaine.[7][8]
Table 2: Effects of this compound on Psychostimulant Self-Administration and Reinstatement
| Psychostimulant | Species | This compound Dose (mg/kg, i.p.) | Effect on Behavior | Reference |
| Methamphetamine | Rat | Not specified | Dose-dependent blockade of self-administration.[11][13] | [11] |
| Cocaine | Rat | 3, 10 | Suppression of context-induced and cocaine-primed reinstatement of cocaine-seeking.[7][8] | [8] |
Neurochemical Mechanisms: Modulation of Dopamine Dynamics
The behavioral effects of this compound are closely linked to its ability to modulate psychostimulant-induced changes in dopamine neurotransmission, particularly in the nucleus accumbens, a key brain region in the reward pathway.[7]
In vivo microdialysis studies have shown that this compound can transiently inhibit the accumulation of extracellular dopamine in the nucleus accumbens induced by methamphetamine.[11][13] Similarly, fast-scan cyclic voltammetry data indicate that this compound prevents cocaine-induced dopamine overflow in the nucleus accumbens.[7][8] Notably, this compound does not appear to directly interfere with the dopamine transporter (DAT), as it does not alter dopamine uptake inhibition by cocaine or methamphetamine in synaptosome preparations.[7][8][11][13] This suggests that this compound's modulatory effects on dopamine levels occur through a mechanism independent of direct action at the DAT.[7][8]
Table 3: Effects of this compound on Psychostimulant-Induced Dopamine Changes
| Psychostimulant | Species | Brain Region | Method | Effect of this compound | Reference |
| Methamphetamine | Rat | Nucleus Accumbens | In vivo microdialysis | Transiently inhibits increased extracellular dopamine.[11][13] | [11] |
| Cocaine | Rat | Nucleus Accumbens | Fast-scan cyclic voltammetry | Prevents increased dopamine overflow.[7][8] | [8] |
| Methamphetamine | Rat | Striatal Synaptosomes | In vitro uptake/efflux assay | No effect on dopamine efflux or uptake inhibition.[11][13] | [11] |
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
TAAR1 is a G-protein coupled receptor that can signal through both Gs and Gq proteins, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC), respectively.[14] Activation of these pathways is thought to modulate the function of the dopamine transporter, contributing to the effects of TAAR1 agonists on dopamine levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAAR1 and Psychostimulant Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Selonsertib (RO5203648): A Technical Overview of its Discovery and Clinical Development as an ASK1 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Selonsertib, also known as GS-4997, emerged from discovery efforts as a first-in-class, potent, and highly selective oral inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Initially identified under the research code RO5203648 in different contexts, the compound's development, led by Gilead Sciences, primarily focused on its potential as a therapeutic agent for liver diseases, most notably Nonalcoholic Steatohepatitis (NASH) with advanced fibrosis. The rationale for its development was based on the critical role of ASK1 in mediating cellular stress, inflammation, and apoptosis, key drivers in the pathogenesis of fibrotic liver conditions. Despite promising preclinical data and encouraging results from a Phase 2 clinical trial, selonsertib ultimately failed to meet its primary endpoints in two large-scale Phase 3 studies, STELLAR-3 and STELLAR-4, halting its development for NASH. This guide provides a comprehensive technical summary of the discovery, mechanism of action, preclinical evidence, and clinical development history of selonsertib, offering valuable insights for researchers and professionals in the field of drug development.
Introduction: The Rationale for Targeting ASK1 in Liver Disease
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a serine/threonine kinase that plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Under pathological conditions, such as those present in Nonalcoholic Steatohepatitis (NASH), the activation of ASK1 triggers downstream signaling cascades, primarily involving c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] This signaling cascade promotes inflammation, apoptosis (programmed cell death), and fibrosis, which are the histological hallmarks of progressive liver disease.[1][2] Consequently, inhibiting ASK1 was identified as a promising therapeutic strategy to mitigate liver injury and fibrosis in NASH.[3]
Discovery and Preclinical Development of Selonsertib (GS-4997)
Selonsertib was identified as a first-in-class, potent, and highly selective inhibitor of ASK1.[1] It functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1 to prevent its phosphorylation and subsequent activation.[4]
In Vitro Potency
Selonsertib demonstrated potent inhibition of ASK1 in biochemical assays.
| Compound | Target | Potency (pIC50) |
| Selonsertib (GS-4997) | ASK1 | 8.3[4][5] |
Preclinical Efficacy in Animal Models
The therapeutic potential of selonsertib was evaluated in various preclinical models of liver injury and fibrosis.
-
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats: Liver fibrosis was induced in rats by intraperitoneal injections of DMN. Selonsertib was administered orally at a dose of 50 mg/kg. The anti-fibrotic effects were assessed through histological analysis (H&E and Picro-Sirius Red staining) and by measuring the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[2]
-
Lipopolysaccharide/D-galactosamine (LPS/GalN)-Induced Acute Liver Failure in Mice: An acute liver failure model was established in C57BL/6 mice by intraperitoneal injection of LPS and D-GalN. Selonsertib was administered intraperitoneally at doses of 15, 30, or 60 mg/kg prior to the LPS/GalN challenge. Efficacy was determined by measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBiL), as well as by histological examination of liver tissue.[6]
-
Murine Models of NASH: In murine models of NASH, the administration of an ASK1 inhibitor led to a reduction in steatosis and fibrosis. A decrease in circulating levels of AST and ALT was also observed compared to control animals.[1]
Preclinical Data Summary:
| Model | Key Findings |
| DMN-Induced Liver Fibrosis (Rats) | Selonsertib (50 mg/kg, oral) significantly reduced collagen deposition and the expression of α-SMA, fibronectin, and collagen type I. It also inhibited the ASK1/MAPK signaling pathway by decreasing the phosphorylation of p38 and JNK.[2] |
| LPS/GalN-Induced Acute Liver Failure (Mice) | Pretreatment with selonsertib (15, 30, and 60 mg/kg, i.p.) dose-dependently reduced serum ALT, AST, and TBiL levels, and lessened hepatic necrosis.[6] |
| Murine NASH Models | ASK1 inhibition reduced steatosis, fibrosis, and circulating levels of AST and ALT.[1] |
Mechanism of Action: The ASK1 Signaling Pathway
Selonsertib exerts its effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress, ASK1 is activated and subsequently phosphorylates and activates downstream kinases MKK4/7 and MKK3/6. These kinases, in turn, activate JNK and p38 MAPK, respectively. The activation of these pathways leads to a cellular response characterized by inflammation, apoptosis, and fibrosis. By blocking the initial activation of ASK1, selonsertib effectively halts this entire downstream cascade.
Clinical Development of Selonsertib for NASH
The promising preclinical data propelled selonsertib into clinical development for the treatment of NASH in patients with advanced fibrosis.
Phase 2 Clinical Trial
A Phase 2, open-label trial was conducted to evaluate the safety and efficacy of selonsertib in patients with NASH and stage 2 or 3 liver fibrosis.[3][7]
-
Study Design: A multicenter, randomized, open-label trial. A total of 72 patients were randomized to receive 24 weeks of treatment with either 6 mg or 18 mg of selonsertib orally once daily, with or without the lysyl oxidase-like 2 (LOXL2) inhibitor simtuzumab, or simtuzumab alone.[3]
-
Patient Population: Adults aged 18-70 years with a liver biopsy-confirmed diagnosis of NASH with stage 2 or 3 fibrosis.[3]
-
Primary Endpoint: The primary endpoint was the proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH after 24 weeks of treatment.[3]
-
Assessments: Efficacy was assessed by paired liver biopsies, magnetic resonance elastography (MRE), and MRI-estimated proton density fat fraction (MRI-PDFF).[3]
The results of the Phase 2 trial were encouraging and suggested a potential anti-fibrotic effect of selonsertib.
| Treatment Group | N | Fibrosis Improvement (≥1 Stage) |
| Selonsertib 18 mg (pooled) | 30 | 43%[3] |
| Selonsertib 6 mg (pooled) | 27 | 30%[3] |
| Simtuzumab alone | 10 | 20%[3] |
Improvement in fibrosis was also associated with reductions in liver stiffness as measured by MRE and improvements in serum biomarkers of apoptosis and necrosis.[3]
Phase 3 Clinical Trials: STELLAR-3 and STELLAR-4
Based on the promising Phase 2 data, two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 and STELLAR-4, were initiated.
-
STELLAR-3: This trial enrolled 802 patients with NASH and bridging fibrosis (F3). Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[8][9]
-
STELLAR-4: This trial enrolled 877 patients with NASH and compensated cirrhosis (F4). Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[10]
-
Primary Endpoint: The primary endpoint for both studies was the proportion of patients who achieved a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[8][10]
Unfortunately, neither of the Phase 3 trials met their primary endpoint.
| Trial | Treatment Group | N | Fibrosis Improvement (≥1 Stage) | p-value vs. Placebo |
| STELLAR-3 | Selonsertib 18 mg | 322 | 9.3%[8] | 0.42[8] |
| Selonsertib 6 mg | 321 | 12.1%[8] | 0.93[8] | |
| Placebo | 159 | 13.2%[8] | - | |
| STELLAR-4 | Selonsertib 18 mg | 354 | 14.4%[10] | 0.56[10] |
| Selonsertib 6 mg | 351 | 12.5%[10] | 1.00[10] | |
| Placebo | 172 | 12.8%[10] | - |
Selonsertib was generally well-tolerated in both studies, with safety results consistent with prior trials.[8][10] However, the lack of efficacy led to the discontinuation of the STELLAR program and the cessation of selonsertib development for NASH.[11]
Development Timeline and Workflow
The development of selonsertib followed a conventional pharmaceutical pipeline, from preclinical discovery to late-stage clinical trials.
Conclusion
Selonsertib (GS-4997) represented a targeted therapeutic approach for NASH by inhibiting the ASK1 signaling pathway, a key mediator of liver injury and fibrosis. While the compound demonstrated a strong scientific rationale, potent in vitro activity, and promising efficacy in preclinical models and a Phase 2 clinical trial, it ultimately failed to demonstrate a significant anti-fibrotic effect in pivotal Phase 3 studies. The development history of selonsertib underscores the challenges of translating preclinical and early clinical findings into late-stage clinical success, particularly in a complex and heterogeneous disease like NASH. The data generated from the extensive selonsertib program, however, continue to contribute to the broader understanding of NASH pathophysiology and inform ongoing drug development efforts in the field.
References
- 1. Discovery of selonsertib (GS-4997): A first in class, selective inhibitor of apoptosis signal-regulating kinase 1 [morressier.com]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. gilead.com [gilead.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. gilead.com [gilead.com]
- 11. biopharmadive.com [biopharmadive.com]
Methodological & Application
Application Notes and Protocols for RO5203648 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic systems. Its ability to influence dopaminergic and serotonergic neurotransmission makes it a valuable tool for research in neuropsychiatric and substance use disorders. These application notes provide detailed protocols for the solubilization of this compound and its application in key in vitro assays to characterize its pharmacological activity.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. The following table summarizes the solubility and storage recommendations for this compound.
| Property | Data |
| Molecular Weight | 231.08 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (432.75 mM) |
| Solubility in Water | Insoluble |
| Storage of Powder | Store at -20°C for long-term storage. |
| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. |
Preparation of Stock Solutions
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh 2.31 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
Note on Stability in Cell Culture Media: The stability of this compound in aqueous cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions of the DMSO stock solution in the assay buffer or cell culture medium immediately before each experiment. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: TAAR1 Partial Agonism
This compound acts as a partial agonist at the TAAR1 receptor. Upon binding, it activates the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that modulates downstream signaling pathways, including those influencing dopamine and serotonin release.
Figure 1: Signaling pathway of this compound via TAAR1 activation.
Experimental Protocols for In Vitro Assays
cAMP Accumulation Assay in HEK293 Cells
This assay quantifies the ability of this compound to stimulate cAMP production in a cellular context, confirming its agonist activity at the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1 (or other suitable host cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate selection antibiotic
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white, opaque cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293-hTAAR1 cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing 500 µM IBMX. Also, prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (assay buffer with 0.1% DMSO).
-
Cell Treatment: Aspirate the culture medium from the wells and replace it with the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Dopamine Release Assay using Rat Striatal Synaptosomes
This assay assesses the effect of this compound on dopamine release from presynaptic nerve terminals, providing insight into its neuromodulatory activity.
Materials:
-
Freshly dissected rat striatum
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂)
-
[³H]-Dopamine
-
This compound stock solution (10 mM in DMSO)
-
High KCl solution (e.g., Krebs-Ringer buffer with 30 mM KCl)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Protocol:
-
Synaptosome Preparation:
-
Homogenize the striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.
-
-
[³H]-Dopamine Loading: Incubate the synaptosomes with [³H]-Dopamine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.
-
Washing: Wash the synaptosomes three times with Krebs-Ringer buffer by centrifugation and resuspension to remove excess unincorporated [³H]-Dopamine.
-
Pre-incubation and Treatment: Resuspend the synaptosomes in Krebs-Ringer buffer and pre-incubate for 10 minutes at 37°C. Add various concentrations of this compound or vehicle (0.1% DMSO) and incubate for a further 15 minutes.
-
Stimulation of Release: Stimulate dopamine release by adding high KCl solution.
-
Termination and Measurement: After 5 minutes, terminate the release by placing the samples on ice and centrifuging. Collect the supernatant and measure the amount of [³H]-Dopamine released using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the total [³H]-Dopamine content and compare the release in the presence of this compound to the vehicle control.
Figure 2: Experimental workflows for in vitro assays with this compound.
Troubleshooting and Considerations
-
Compound Precipitation: If precipitation is observed upon dilution of the DMSO stock in aqueous buffer, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the assay medium.
-
Cell Viability: Always include a vehicle control (medium with the highest concentration of DMSO used) to assess any potential solvent-induced cytotoxicity.
-
Assay Optimization: The optimal cell density, incubation times, and reagent concentrations may vary depending on the specific cell line and assay kit used. It is recommended to perform initial optimization experiments.
These protocols provide a foundation for the in vitro characterization of this compound. Adaptation and optimization may be necessary to suit specific experimental goals and laboratory conditions.
Application Notes and Protocols for RO5203648
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of RO5203648, a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The following information is intended to guide researchers in preparing this compound for both in vitro and in vivo experimental applications.
Compound Information
-
Name: this compound
-
Molecular Formula: C₉H₈Cl₂N₂O
-
Molecular Weight: 231.08 g/mol [1]
-
Mechanism of Action: this compound is a partial agonist of TAAR1, exhibiting high affinity for rodent and primate receptors.[1][2] It has been shown to modulate the activity of dopaminergic and serotonergic systems.[2][3][4]
Solubility and Solvent Recommendations
The choice of solvent for this compound is critical for ensuring accurate and reproducible experimental results. Below are recommended solvents and protocols for preparing solutions for in vitro and in vivo studies.
In Vitro Applications
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Data Presentation: In Vitro Solubility
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mg/mL (432.75 mM) | Requires sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[5] |
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic water bath and sonicate until the compound is completely dissolved.[5]
-
Visually inspect the solution to ensure there are no visible particles before use.
In Vivo Applications
For in vivo experiments, the formulation of this compound will depend on the route of administration and desired properties of the final solution (e.g., clear solution vs. suspension).
Data Presentation: In Vivo Formulations
| Formulation | Composition | Solubility | Notes |
| Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.82 mM) | This protocol results in a suspended solution. Ultrasonic treatment may be necessary. Suitable for oral and intraperitoneal injections.[5] |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.82 mM) | This protocol yields a clear solution.[5] |
Protocol 2: Preparation of a 2.5 mg/mL Suspension for In Vivo Administration
This protocol is suitable for preparing a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final solution will be a suspension.[5]
Protocol 3: Preparation of a ≥ 2.5 mg/mL Clear Solution for In Vivo Administration
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution to a sterile vial.
-
Add 90% of the final volume of corn oil.
-
Vortex and sonicate until a clear solution is obtained.
Storage and Stability
Proper storage of this compound solutions is crucial to maintain their stability and activity.
Data Presentation: Storage Recommendations
| Condition | Storage Temperature | Shelf Life | Notes |
| In Solvent | -80°C | 6 months | Protect from light.[5] |
| In Solvent | -20°C | 1 month | Protect from light.[5] |
| Solid | 4°C | As per manufacturer's recommendations | Protect from light.[5] |
Experimental Protocols
The following are example protocols for common experimental applications of this compound.
In Vitro cAMP Accumulation Assay
This protocol is adapted from studies assessing the agonist activity of this compound at TAAR1 expressed in recombinant HEK293 cells.[5]
Experimental Workflow: In Vitro cAMP Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
RO5203648: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] As a Gs protein-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), positioning it as a critical modulator of dopamine and serotonin signaling.[4] this compound has demonstrated potential in preclinical models for treating substance use disorders by attenuating the behavioral and neurochemical effects of psychostimulants like cocaine and methamphetamine.[2][3][5]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments to investigate its effects on TAAR1 signaling and its interaction with the dopamine D2 receptor (D2R).
Mechanism of Action
This compound acts as a partial agonist at the TAAR1 receptor.[2][3][6] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response. The functional outcome of this compound treatment can vary depending on the level of endogenous TAAR1 activity. In systems with low basal TAAR1 tone, this compound will act as an agonist, increasing TAAR1 signaling. Conversely, in the presence of high concentrations of endogenous full agonists (like trace amines) or other potent TAAR1-activating psychostimulants, this compound can act as a functional antagonist by competing for the receptor binding site and reducing the overall receptor activation.[7]
A key aspect of TAAR1 function is its interaction with the dopamine D2 receptor. TAAR1 and D2R can form heterodimers, leading to a functional modulation of both receptors.[6][8][9] This interaction is significant as it can alter downstream signaling cascades, including the β-arrestin2/Akt/GSK3β pathway, which is implicated in the mechanism of action of some antipsychotic drugs.[8][10]
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound at TAAR1 in Different Species
| Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% relative to full agonist) |
| Human | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Cynomolgus Monkey | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Rat | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Mouse | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
Data compiled from multiple sources.[2][3]
Table 2: Effects of this compound on Neuronal Firing Rates in Brain Slices
| Neuron Type | Brain Region | Effect of this compound | Comparison to Full Agonist (e.g., RO5166017) |
| Dopaminergic | Ventral Tegmental Area (VTA) | Increased Firing Rate | Decreased Firing Rate |
| Serotonergic | Dorsal Raphe Nucleus (DRN) | Increased Firing Rate | Decreased Firing Rate |
Data is from ex vivo brain slice electrophysiology.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for cell-based assays.
Caption: this compound activates TAAR1, leading to Gαs-mediated cAMP production and PKA activation. TAAR1 can also heterodimerize with the dopamine D2 receptor, influencing β-arrestin2/Akt/GSK3β signaling.
Caption: A general workflow for in vitro cell culture experiments with this compound, from cell preparation to data analysis.
Experimental Protocols
Protocol 1: Determination of this compound-Induced cAMP Production in HEK293 Cells
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in Human Embryonic Kidney 293 (HEK293) cells expressing TAAR1.
Materials:
-
HEK293 cells
-
HEK293 cell culture medium (e.g., DMEM with 10% FBS)
-
TAAR1 expression vector
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 70-80% confluency.
-
Transfect the cells with the TAAR1 expression vector according to the manufacturer's protocol for your transfection reagent.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of approximately 30,000 cells per well.
-
Incubate the plates overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare a positive control solution of forskolin (e.g., 10 µM final concentration).
-
-
Treatment and Incubation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound, forskolin, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes, but this should be optimized).
-
-
cAMP Measurement:
-
Perform the cAMP measurement according to the manufacturer's protocol for your chosen assay kit.
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression model.
-
Protocol 2: Co-Immunoprecipitation to Assess TAAR1-D2R Heterodimerization
This protocol provides a method to investigate the physical interaction between TAAR1 and the dopamine D2 receptor in co-transfected HEK293 cells following treatment with this compound.
Materials:
-
HEK293 cells
-
HEK293 cell culture medium
-
Expression vectors for epitope-tagged TAAR1 (e.g., HA-TAAR1) and D2R (e.g., FLAG-D2R)
-
Transfection reagent
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-HA antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
Co-transfect the cells with HA-TAAR1 and FLAG-D2R expression vectors. Include single-transfection and mock-transfection controls.
-
Allow the cells to express the proteins for 48 hours.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an anti-FLAG antibody to pull down FLAG-D2R.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-TAAR1.
-
Also, run a Western blot on the input lysates to confirm the expression of both HA-TAAR1 and FLAG-D2R.
-
-
Analysis:
-
A band corresponding to HA-TAAR1 in the anti-FLAG immunoprecipitated lane from co-transfected cells would indicate an interaction between the two receptors.
-
Compare the intensity of the co-immunoprecipitated band between vehicle- and this compound-treated samples to assess if the drug modulates the interaction.
-
Protocol 3: Dopamine Uptake Assay in PC12 Cells
This protocol can be adapted to study the indirect effects of this compound on dopamine transporter (DAT) function in a cell line that endogenously expresses DAT, such as PC12 cells.
Materials:
-
PC12 cells
-
PC12 cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Poly-D-lysine coated 24-well plates
-
This compound
-
[3H]-Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture:
-
Culture PC12 cells and plate them on poly-D-lysine coated 24-well plates.
-
Allow the cells to differentiate for a few days if desired (e.g., by adding Nerve Growth Factor).
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle in uptake buffer for a specified time (e.g., 30 minutes) at 37°C.
-
-
Dopamine Uptake:
-
Initiate the uptake by adding [3H]-Dopamine to each well at a final concentration of, for example, 10 nM.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
To determine non-specific uptake, include control wells with a known DAT inhibitor (e.g., GBR-12909).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells in a lysis buffer (e.g., 1% SDS).
-
-
Measurement and Analysis:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Analyze the effect of this compound on dopamine uptake by comparing the specific uptake in treated wells to the vehicle control.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup and cell lines.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Dopamine Release Suppression Dependent on an Increase of Intracellular Ca2+ Contributed to Rotenone-induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dopamine Transporter Constitutively Internalizes and Recycles in a Protein Kinase C-regulated Manner in Stably Transfected PC12 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RO5203648 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] In preclinical rodent models, it has demonstrated a range of effects, including antipsychotic-like and antidepressant-like activities.[2] Notably, this compound has been shown to attenuate the behavioral effects of psychostimulants such as cocaine and methamphetamine, suggesting its potential as a therapeutic agent for substance use disorders.[1][3] These application notes provide a summary of its in vivo use in rodents, including administration protocols and summaries of quantitative data from published studies.
While this compound has shown favorable pharmacokinetic properties in rodents, detailed quantitative data such as Cmax, Tmax, and bioavailability are not consistently published in a consolidated format.[4] This document summarizes the available data and provides protocols based on established methodologies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rat Models of Substance Abuse
| Experimental Model | Species/Strain | This compound Dose (mg/kg, i.p.) | Administration Schedule | Key Findings |
| Cocaine Self-Administration | Rat | 3, 10 | Pre-treatment | Dose-dependently suppressed cocaine seeking.[4] |
| Methamphetamine Self-Administration | Rat | 3, 10 | Pre-treatment | Significantly attenuated methamphetamine self-administration.[5] |
| Methamphetamine-Induced Hyperactivity | Rat | 5, 10 | Pre-treatment | Early attenuation followed by a late potentiation of hyperactivity.[5] |
| Chronic Methamphetamine-Induced Hyperactivity | Rat | 1.67, 5 | Daily pre-treatment | Dose-dependently and progressively decreased hyperactivity.[4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Experimental Model | Species/Strain | This compound Dose (mg/kg, i.p.) | Administration Schedule | Key Findings |
| Cocaine-Induced Hyperlocomotion | Mouse | Not specified | Pre-treatment | Dose-dependently suppressed cocaine-induced hyperlocomotion.[3] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the partial agonism of TAAR1. This receptor is known to modulate dopaminergic and serotonergic systems.[2]
Caption: TAAR1 Signaling Pathway
Caption: In Vivo Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
This protocol is based on a commonly used vehicle for lipophilic compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, weigh out 1 mg of this compound.
-
Prepare the vehicle solution. For a final volume of 1 mL, the components are:
-
10% DMSO = 100 µL
-
40% PEG300 = 400 µL
-
5% Tween-80 = 50 µL
-
45% Saline = 450 µL
-
-
Dissolve this compound. In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the DMSO to the tube and vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 and vortex again until the solution is homogenous.
-
Add the Tween-80 and vortex to ensure complete mixing.
-
Finally, add the sterile saline and vortex thoroughly. The final solution may be a suspension.[6]
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[6]
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% Ethanol and sterile gauze
Procedure:
-
Weigh the mouse to determine the correct injection volume. The injection volume should not exceed 10 mL/kg.
-
Draw up the calculated volume of the this compound solution into a sterile syringe.
-
Restrain the mouse. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders to immobilize the head and body.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.
-
Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
Disinfect the injection site with a sterile gauze pad lightly moistened with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any colored fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Protocol 3: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
Animal scale
-
70% Ethanol and sterile gauze
Procedure:
-
Weigh the rat to calculate the appropriate injection volume. The injection volume should generally not exceed 10 mL/kg.
-
Prepare the injection. Draw the calculated volume of the this compound solution into a sterile syringe.
-
Restrain the rat. This may require two people. One person restrains the rat by holding it securely against their body, controlling the head and forelimbs, while the second person performs the injection.
-
Position the rat on its back with the head tilted downwards.
-
Identify the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder.
-
Disinfect the area with 70% ethanol on a sterile gauze pad.
-
Insert the needle at approximately a 30-degree angle.
-
Aspirate to check for correct placement. If no fluid is drawn, proceed with the injection.
-
Administer the solution at a steady pace.
-
Withdraw the needle carefully and return the rat to its cage.
-
Observe the animal for any signs of distress or adverse effects post-injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RO5203648 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the selective Trace Amine-Associated Receptor 1 (TAAR1) partial agonist, RO5203648, in preclinical behavioral studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the effects of this compound on rodent behavior, particularly in models related to substance use disorders and psychosis.
Mechanism of Action
This compound is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in key brain regions associated with monoaminergic systems, including the ventral teggmental area (VTA) and the nucleus accumbens (NAc).[2] Activation of TAAR1 can modulate dopamine (DA) transmission, which is a critical mechanism underlying the behavioral effects of psychostimulants.[1][2] As a partial agonist, this compound can act as either an agonist or an antagonist depending on the level of endogenous TAAR1 activity.[3]
Data Presentation: Dosing Regimens
The following tables summarize the dosing regimens for this compound used in various behavioral studies in rats.
Locomotor Activity Studies
| Dose (mg/kg) | Route of Administration | Pre-treatment Time | Behavioral Model | Key Findings | Reference |
| 5, 10 | i.p. | 15 min | Methamphetamine (0.75 mg/kg, i.p.)-induced hyperlocomotion | Time-dependent modulation: early attenuation and late potentiation of METH-induced activity. | [1] |
| 1.67, 5 | i.p. | 15 min | Chronic Methamphetamine (0.75 mg/kg, i.p.)-induced locomotor sensitization (14 days) | Dose-dependently attenuated the development of METH sensitization. | [1] |
| 5 | i.p. | - | Chronic treatment (14 days) | Cross-sensitized with methamphetamine. | [1] |
Self-Administration Studies
| Dose (mg/kg/infusion) | Route of Administration | Behavioral Model | Key Findings | Reference |
| 0.25, 0.5, 1.0 | i.v. | Methamphetamine (0.05 mg/kg/infusion) self-administration (Fixed Ratio 1) | Dose-dependently blocked METH self-administration. | [1] |
| - | - | Substitution for Methamphetamine | Did not maintain self-administration, suggesting a lack of reinforcing efficacy. | [1] |
| - | - | Cocaine self-administration | Dose-dependently reduced cocaine self-administration. | [3] |
Experimental Protocols
Methamphetamine-Induced Locomotor Activity
Objective: To assess the effect of this compound on the stimulant effects of methamphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Methamphetamine hydrochloride
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Habituate rats to the open field chambers for 10-60 minutes for at least two consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Preparation: Dissolve this compound and methamphetamine in saline.
-
Treatment:
-
Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle (saline).
-
After a 15-minute pre-treatment interval, administer methamphetamine (e.g., 0.75 mg/kg, i.p.) or vehicle.
-
-
Data Collection: Immediately place the rat in the open field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 to 180 minutes.[1][4] Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug effects.
Methamphetamine Self-Administration
Objective: To determine if this compound alters the reinforcing properties of methamphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters
-
This compound
-
Methamphetamine hydrochloride
-
Saline (0.9% NaCl)
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Train rats to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each active lever press results in an infusion of methamphetamine and the presentation of a cue light. Inactive lever presses are recorded but have no programmed consequences.
-
Sessions are typically 2 hours in duration, conducted daily.
-
-
Treatment with this compound:
-
Once stable self-administration is established, administer this compound (e.g., 0, 0.25, 0.5, 1.0 mg/kg, i.p.) 15 minutes before the start of the self-administration session.
-
Alternatively, to test for reinforcing effects of this compound itself, substitute methamphetamine with different doses of this compound.[1]
-
-
Data Analysis: The primary dependent measure is the number of infusions earned. The number of active and inactive lever presses are also recorded.
In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
Objective: To measure the effect of this compound on methamphetamine-induced dopamine release in the nucleus accumbens.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Methamphetamine hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens shell or core.[5] Allow for a recovery period.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 1-2 hours.
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.
-
After a pre-treatment interval, administer methamphetamine (e.g., 1 mg/kg, i.p.).
-
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.
Visualizations
Signaling Pathways
Caption: TAAR1 Signaling Pathway activated by this compound.
Experimental Workflows
References
- 1. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment of (+)-methamphetamine-induced locomotor effects in rats using one or a combination of two high affinity anti-methamphetamine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5203648 in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] As a modulator of monoaminergic systems, this compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, including addiction.[1][2][3] Microdialysis is a powerful technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in microdialysis experiments, drawing from preclinical research findings.
Mechanism of Action
This compound acts as a partial agonist at TAAR1, a G-protein coupled receptor expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[9][10] TAAR1 activation modulates the activity of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) neurons.[10][11][12] Unlike full TAAR1 agonists that typically decrease the firing rate of VTA dopamine neurons, the partial agonist this compound has been shown to increase the firing frequency of these neurons under basal conditions.[2][11][12] However, in the context of psychostimulant administration, this compound has been demonstrated to attenuate drug-induced dopamine overflow in the NAc.[11][13][14][15] This suggests a complex, state-dependent modulation of dopaminergic activity.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound at TAAR1
| Species | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% relative to β-phenethylamine) |
| Mouse | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Rat | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Cynomolgus Monkey | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Human | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Source:[1] |
Table 2: Effects of this compound on Psychostimulant-Induced Behaviors and Neurochemistry
| Experimental Model | Species | This compound Dose (mg/kg, i.p.) | Psychostimulant | Key Findings | Reference |
| Locomotor Activity | Mice | 10 | Cocaine | Dose-dependently reduced cocaine-induced hyperlocomotion. | [13][16] |
| Locomotor Activity | Rats | 5, 10 | Methamphetamine (METH) | Dose- and time-dependently altered METH-induced locomotor activity (early attenuation, late potentiation). | [14] |
| Self-Administration | Rats | 3, 10 | Cocaine | Dose-dependently reduced cocaine self-administration. | [13][15] |
| Self-Administration | Rats | 5, 10 | Methamphetamine (METH) | Dose-dependently blocked METH self-administration. | [14] |
| Reinstatement of Drug Seeking | Rats | 3, 10 | Cocaine | Inhibited cocaine-primed reinstatement of cocaine seeking. | [15] |
| Microdialysis (NAc) | Rats | 5, 10 | Methamphetamine (METH) | Transiently inhibited METH-induced increase in extracellular dopamine levels. | [14] |
| Fast-Scan Cyclic Voltammetry (NAc) | Rats | 3, 10 | Cocaine | Prevented cocaine-induced dopamine overflow without altering dopamine half-life. | [15][17] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine Overflow in the Nucleus Accumbens of Freely Moving Rats
This protocol is a synthesis of standard microdialysis procedures and specific parameters reported in studies using this compound.[14][18][19][20]
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or U-shaped, with appropriate membrane length and molecular weight cutoff for dopamine)[5][6]
-
Guide cannula
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): NaCl 147, KCl 2.7, CaCl₂ 1.2, MgCl₂ 1.0, pH 7.4.
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection for dopamine analysis.
-
Male Long-Evans or Sprague-Dawley rats (250-350 g)
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm).
-
Secure the cannula assembly to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5][21]
-
Allow a stabilization period of at least 2-3 hours to establish a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[14]
-
After collecting at least three stable baseline samples, administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle.
-
Approximately 15-30 minutes after this compound administration, administer the psychostimulant of interest (e.g., methamphetamine 0.75 mg/kg, i.p. or cocaine 15 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 3 hours post-psychostimulant injection.[14]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using HPLC with electrochemical detection.
-
Quantify dopamine levels by comparing peak heights or areas to those of standard solutions.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline levels.
-
Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare dopamine overflow between treatment groups.[14]
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Experimental Workflow
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of TAAR1 in modulating monoaminergic systems. The provided protocols and data offer a framework for designing and conducting microdialysis experiments to explore the neurochemical effects of this compound. Careful adherence to surgical, experimental, and analytical procedures is crucial for obtaining reliable and reproducible data. These studies will continue to elucidate the therapeutic potential of TAAR1 partial agonists in treating substance use disorders and other neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAAR1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 12. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Assay Measuring TAAR1 Activation by RO5203648
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. As a Gs and Gq-coupled receptor, its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] RO5203648 is a potent and selective partial agonist of TAAR1, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics.[2][3]
These application notes provide a detailed protocol for a sensitive and robust in vitro cAMP assay to quantify the activation of TAAR1 by this compound. The protocol is designed for use with human embryonic kidney (HEK293) cells expressing recombinant human TAAR1 and utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP detection kit, such as the LANCE® Ultra cAMP kit.
TAAR1 Signaling Pathway
Upon binding of an agonist like this compound, TAAR1 undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA).[1][4][5]
Experimental Protocol: cAMP Assay for TAAR1 Activation
This protocol is adapted for a 384-well plate format using the LANCE® Ultra cAMP Detection Kit. Optimization of cell number and agonist concentrations may be necessary for different cell lines or experimental conditions.[6][7]
Materials:
-
HEK293 cells stably expressing human TAAR1 (or transiently transfected)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA or a non-enzymatic solution like Versene)
-
Stimulation Buffer: HBSS (1X), 5 mM HEPES, 0.5 mM IBMX
-
This compound
-
Forskolin (for control experiments)
-
LANCE® Ultra cAMP Detection Kit (or equivalent TR-FRET based kit)
-
White, opaque 384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTAAR1 cells in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a suitable dissociation reagent.
-
Resuspend the cells in stimulation buffer and perform a cell count.
-
Dilute the cells to the desired concentration (e.g., 1,000-5,000 cells/well, to be optimized).[6]
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to create a concentration range for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add 5 µL of the diluted this compound or control solutions (vehicle, forskolin) to the respective wells.
-
-
Stimulation:
-
cAMP Detection:
-
Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions in the provided Detection Buffer according to the kit manufacturer's instructions.
-
Add 5 µL of the Eu-cAMP working solution to each well.
-
Add 5 µL of the ULight™-anti-cAMP working solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader with excitation at 320 or 340 nm and emission at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Presentation: this compound Pharmacological Profile at TAAR1
The following table summarizes the reported binding affinity (Ki) and potency (EC₅₀) of this compound at TAAR1 across different species. This data highlights the compound's high affinity and partial agonist activity.
| Species | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) | Efficacy (%) | Reference |
| Human | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 | [2] |
| Mouse | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 | [2] |
| Rat | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 | [2] |
| Cynomolgus Monkey | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 | [2] |
Efficacy is reported relative to the endogenous TAAR1 agonists β-phenethylamine and tyramine, or the full agonist RO5166017.[2]
Conclusion
This document provides a comprehensive guide for performing a cAMP assay to measure the activation of TAAR1 by the partial agonist this compound. The detailed protocol and supporting information on the TAAR1 signaling pathway and the pharmacological properties of this compound will be valuable for researchers in neuroscience and drug discovery. The use of a sensitive TR-FRET based assay ensures reliable and reproducible results for the characterization of TAAR1 agonists.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bioline.ru [bioline.ru]
- 9. resources.revvity.com [resources.revvity.com]
RO5203648 in Conditioned Place Preference Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a potent and selective partial agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1] Research into TAAR1 agonists has gained significant traction as a potential therapeutic avenue for substance use disorders. This compound has been investigated in various preclinical models of addiction for its ability to attenuate the rewarding and reinforcing effects of psychostimulants such as cocaine and methamphetamine.[1][2] One of the key behavioral paradigms used to assess the rewarding properties of drugs and the potential of compounds like this compound to counteract these effects is the Conditioned Place Preference (CPP) test. This document provides detailed application notes and protocols for the use of this compound in CPP studies, based on published research.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and partially activating TAAR1. This receptor is known to be co-localized with dopamine D2 receptors and can form heterodimers, leading to complex downstream signaling cascades that modulate dopamine transmission in key brain regions associated with reward and addiction, such as the nucleus accumbens (NAc).[3] Activation of TAAR1 by this compound has been shown to inhibit the drug-induced surge in extracellular dopamine in the NAc.[3] Interestingly, this effect appears to be independent of the dopamine transporter (DAT), suggesting a distinct mechanism from traditional dopamine reuptake inhibitors.[3] The signaling pathway involves the modulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels, as well as interactions with other signaling molecules such as β-arrestin 2, Akt, and GSK3β.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and the related TAAR1 partial agonist RO5263397 on cocaine- and methamphetamine-related behaviors.
Table 1: Effect of RO5263397 on the Expression of Cocaine-Induced Conditioned Place Preference
| Treatment Group | Dose (mg/kg, i.p.) | Preference Score (s) ± SEM |
| Vehicle + Saline | - | ~50 ± 25 |
| Vehicle + Cocaine | 10 | ~250 ± 50 |
| RO5263397 + Cocaine | 1 | ~150 ± 40 |
| RO5263397 + Cocaine | 3 | ~75 ± 30 |
| RO5263397 + Cocaine | 10 | ~50 ± 25 |
Data are estimated from graphical representations in Thorn et al. (2014) and represent the time spent in the cocaine-paired chamber minus the time spent in the saline-paired chamber.[4][5]
Table 2: Effect of this compound on Cocaine-Primed Reinstatement of Drug Seeking
| Pre-treatment | Priming Injection | Active Lever Presses ± SEM |
| Vehicle | Saline | ~5 ± 1 |
| Vehicle | Cocaine (10 mg/kg) | ~25 ± 5 |
| This compound (3 mg/kg) | Cocaine (10 mg/kg) | ~10 ± 3 |
| This compound (10 mg/kg) | Cocaine (10 mg/kg) | ~5 ± 2 |
Data are estimated from graphical representations in Pei et al. (2014) and reflect lever presses for cocaine infusion following a period of extinction.[3][6]
Table 3: Effect of this compound on Methamphetamine Self-Administration
| Treatment | Dose (mg/kg, i.p.) | Number of Infusions ± SEM |
| Vehicle | - | ~30 ± 5 |
| This compound | 1.67 | ~20 ± 4 |
| This compound | 5 | ~10 ± 3 |
Data are estimated from graphical representations in Cotter et al. (2015) and represent the number of methamphetamine infusions self-administered by rats.[7]
Experimental Protocols
Conditioned Place Preference (CPP) Protocol for Assessing the Effect of this compound on Cocaine Reward
This protocol is based on methodologies described in studies investigating TAAR1 agonists and cocaine-induced CPP.[4][5]
1. Apparatus:
-
A three-chamber CPP apparatus is used. The two larger outer chambers are distinct in their visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. A smaller, neutral center chamber connects the two outer chambers, with removable guillotine doors to control access.
2. Animals:
-
Male Sprague-Dawley rats (250-300 g) are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
3. Procedure:
-
Habituation (Day 1): Rats are placed in the center chamber and allowed to freely explore all three chambers for 15 minutes to establish baseline preference. The time spent in each chamber is recorded. An unbiased design is typically used, where the drug-paired chamber is assigned randomly.
-
Conditioning (Days 2-9): This phase consists of eight alternating days of conditioning sessions.
-
Drug Conditioning: On four of the days, rats receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are immediately confined to one of the outer chambers for 30 minutes.
-
Vehicle Conditioning: On the other four days, rats receive a saline injection (i.p.) and are confined to the opposite outer chamber for 30 minutes.
-
This compound Administration: To test the effect on the expression of CPP, this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or its vehicle is administered 30 minutes before the CPP test on Day 10. To test the effect on the acquisition of CPP, this compound or vehicle is administered 30 minutes prior to each cocaine injection during the conditioning phase.
-
-
Test (Day 10): The guillotine doors are removed, and the rat is placed in the center chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each of the outer chambers is recorded.
4. Data Analysis:
-
A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Statistical analysis is performed using ANOVA followed by post-hoc tests to compare between treatment groups.
Protocol for Cocaine-Primed Reinstatement of Drug Seeking
This protocol is adapted from methodologies used to study the effect of this compound on relapse-like behavior.[3][6]
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for drug delivery.
2. Animals:
-
Male Long-Evans rats with indwelling intravenous catheters.
3. Procedure:
-
Self-Administration Training: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever, which results in a drug infusion and presentation of a cue light. Sessions last for 2 hours daily for approximately 14 days.
-
Extinction: Following stable self-administration, extinction sessions begin where active lever presses no longer result in cocaine infusion or cue light presentation. This continues until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last 3 days of self-administration).
-
Reinstatement Test:
-
Rats are pre-treated with this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
A priming injection of cocaine (e.g., 10 mg/kg, i.p.) is administered immediately before placing the rat back in the operant chamber.
-
The number of presses on the active and inactive levers is recorded for the session (e.g., 2 hours).
-
4. Data Analysis:
-
The primary measure is the number of active lever presses during the reinstatement test.
-
Data are analyzed using ANOVA to compare the effects of this compound on cocaine-primed reinstatement.
Conclusion
This compound and other TAAR1 agonists show considerable promise in preclinical models of addiction. The provided protocols for conditioned place preference and reinstatement studies offer a framework for researchers to investigate the efficacy of such compounds in attenuating the rewarding and reinforcing effects of drugs of abuse. The ability of this compound to modulate dopamine signaling through a DAT-independent mechanism highlights the novelty of this therapeutic target. Further research is warranted to fully elucidate the therapeutic potential of TAAR1 agonists in the treatment of substance use disorders.
References
- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Activation of the trace amine-associated receptor 1 prevents relapse to cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Trace Amine-associated Receptor 1 Agonists on the Expression, Reconsolidation, and Extinction of Cocaine Reward Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the trace amine-associated receptor 1 agonist RO5263397 on abuse-related effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Self-Administration Paradigms Using RO5203648
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5203648 is a partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising target for the treatment of substance use disorders.[1] Preclinical studies have demonstrated that this compound can effectively reduce the self-administration of psychostimulants such as cocaine and methamphetamine in animal models.[1][2] These application notes provide detailed protocols for utilizing this compound in intravenous self-administration (IVSA) paradigms to assess its potential as a therapeutic agent for addiction.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cocaine and methamphetamine self-administration and seeking behaviors in rats.
Table 1: Effect of this compound on Cocaine Seeking and Self-Administration
| Experimental Model | Doses of this compound (mg/kg, i.p.) | Key Findings | Reference |
| Context-Induced Relapse to Cocaine Seeking | 3, 10 | Dose-dependently suppressed cocaine seeking after a 2-week withdrawal period. | [3][4] |
| Cocaine-Primed Reinstatement of Cocaine Seeking | 3, 10 | Completely inhibited cocaine-primed reinstatement of cocaine seeking. | [3][4] |
| Cocaine Self-Administration (Progressive Ratio) | Not specified | Decreased cocaine-maintained responding in a dose- and time-dependent manner and delayed the time to reach breakpoint. | [5] |
| Cocaine-Induced Dopamine Overflow in Nucleus Accumbens | Not specified | Prevented cocaine-induced dopamine overflow without altering dopamine half-life. | [3][4] |
Table 2: Effect of this compound on Methamphetamine Self-Administration
| Experimental Model | Doses of this compound (mg/kg, i.p.) | Key Findings | Reference |
| Methamphetamine Self-Administration (FR1 Schedule) | Not specified | Dose-dependently blocked methamphetamine self-administration. | [6] |
| Substitution for Methamphetamine | Not specified | Did not maintain self-administration, suggesting a lack of reinforcing efficacy on its own. | [2][6] |
| Methamphetamine-Induced Dopamine Release in Nucleus Accumbens | Not specified | Transiently inhibited methamphetamine-induced accumulation of extracellular dopamine. | [6] |
| Responding for Natural Reward (Sucrose) | Not specified | Did not affect operant responding for sucrose, indicating behavioral specificity. | [2][6] |
Experimental Protocols
Protocol 1: Intravenous Catheterization for Self-Administration Studies in Rats
This protocol details the surgical procedure for implanting a chronic indwelling intravenous catheter into the jugular vein of rats, a prerequisite for intravenous self-administration studies.[7]
Materials:
-
Anesthesia machine with isoflurane
-
Surgical instruments (forceps, scissors, needle holders)
-
Intravenous catheter (e.g., polyurethane)[8]
-
Suture material
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Analgesics and antibiotics
-
Sterile saline
-
Heparinized saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 1-3% for maintenance).
-
Shave the ventral neck area and the dorsal scapular region.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Secure the rat in a supine position on a surgical board.
-
Sterilize the surgical areas with antiseptic solution and alcohol.
-
-
Catheter Implantation:
-
Make a small incision over the right jugular vein.
-
Carefully dissect the connective tissue to expose the vein.
-
Tie a suture loosely around the anterior portion of the vein.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart. The catheter tip should ideally be located just anterior to the right atrium.[8]
-
Secure the catheter in the vein with sutures.
-
Check for catheter patency by infusing a small amount of sterile saline.
-
-
Catheter Externalization and Closure:
-
Tunnel the external part of the catheter subcutaneously from the neck incision to a small incision on the back of the rat, between the scapulae.
-
Close all incisions with sutures.
-
Flush the catheter with heparinized saline to prevent clotting and cap it.
-
-
Post-Operative Care:
-
Administer post-operative analgesics and antibiotics as required.
-
House the rat individually and monitor for signs of pain or infection.
-
Allow the animal to recover for at least 5-7 days before starting behavioral experiments.
-
Flush the catheter daily with heparinized saline to maintain patency.[9]
-
Protocol 2: Methamphetamine Self-Administration and Effect of this compound
This protocol describes a typical procedure to assess the effect of this compound on methamphetamine self-administration in rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[10]
Procedure:
-
Acquisition of Methamphetamine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
An active lever press results in an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) and the presentation of a stimulus cue (e.g., light).
-
An inactive lever press has no programmed consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing the Effect of this compound:
-
Once a stable baseline is established, administer this compound (e.g., 0, 1.67, 5 mg/kg, i.p.) 15 minutes before the start of the self-administration session.[6]
-
Record the number of active and inactive lever presses, and the number of infusions received.
-
The order of this compound doses should be counterbalanced across rats.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: Following self-administration, replace methamphetamine with saline. Lever presses no longer result in drug infusion. Continue until responding is significantly reduced.
-
Reinstatement: After extinction, test the ability of a priming injection of methamphetamine or presentation of drug-associated cues to reinstate drug-seeking behavior (i.e., lever pressing). To test the effect of this compound, administer it prior to the reinstatement test.
-
Protocol 3: Cocaine Self-Administration and Relapse Models with this compound
This protocol outlines how to evaluate the efficacy of this compound in models of cocaine self-administration and relapse.
Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Similar to the methamphetamine protocol, train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR3).[3]
-
-
Context-Induced Relapse Model:
-
After acquisition, house the rats in a different environment for a withdrawal period (e.g., 2 weeks).[3]
-
On the test day, administer this compound (e.g., 0, 3, 10 mg/kg, i.p.) and return the rats to the self-administration context.[3][4]
-
Measure lever pressing as an index of context-induced cocaine seeking.
-
-
Cocaine-Primed Reinstatement Model:
-
Following acquisition and subsequent extinction of cocaine self-administration, test for reinstatement.
-
Administer this compound (e.g., 0, 3, 10 mg/kg, i.p.) 15 minutes before a priming injection of cocaine (e.g., 10 mg/kg, i.p.).[3][4]
-
Measure the number of lever presses to assess cocaine-primed reinstatement of drug-seeking.
-
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like this compound initiates a complex signaling cascade that modulates dopamine neurotransmission. This involves interactions with the dopamine transporter (DAT) and dopamine D2 receptors (D2R), and downstream signaling through protein kinase A (PKA), protein kinase C (PKC), and the Akt/GSK3β pathway.[11][12]
Caption: TAAR1 signaling pathway in a neuron.
Experimental Workflow for Intravenous Self-Administration
The following diagram illustrates the general workflow for conducting an intravenous self-administration study to evaluate the effects of a compound like this compound.
Caption: Experimental workflow for IVSA studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 3. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous Jugular Catheterization for Rats [protocols.io]
- 8. instechlabs.com [instechlabs.com]
- 9. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with RO5203648
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RO5203648, a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), in various electrophysiological recording paradigms. This document outlines the pharmacology of this compound, detailed protocols for its application, and expected outcomes based on preclinical research.
Introduction to this compound
This compound is a critical pharmacological tool for investigating the function of TAAR1, a G-protein coupled receptor implicated in neuromodulation, particularly within monoaminergic systems. Understanding its electrophysiological effects is crucial for elucidating the role of TAAR1 in neuropsychiatric and substance use disorders. Unlike full TAAR1 agonists that typically suppress neuronal firing rates, this compound has been shown to increase the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is comparable to that of TAAR1 antagonists, suggesting a complex mechanism of action possibly related to the receptor's constitutive activity.[1][2]
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the binding affinity, potency, and efficacy of this compound across various species, as well as its distinct electrophysiological effects compared to other TAAR1 ligands.
Table 1: Pharmacological Profile of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (Emax, %) |
| Mouse | 0.5 | 2.1 - 4.0 | 48 - 71 |
| Rat | 1.0 | 6.8 | 59 |
| Monkey | 2.6 | 31 | 69 |
| Human | 6.8 | 30 | 73 |
Data compiled from multiple sources.[1]
Table 2: Comparative Electrophysiological Effects of TAAR1 Ligands on VTA Dopaminergic and DRN Serotonergic Neurons
| Compound Type | Exemplar Compound | Effect on Firing Rate |
| Full Agonist | RO5166017 | Decrease |
| Partial Agonist | This compound | Increase |
| Antagonist | EPPTB | Increase |
This table illustrates the unique effect of the partial agonist this compound.[1][3][4]
Signaling Pathways
This compound modulates downstream signaling cascades upon binding to TAAR1. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[5] TAAR1 activation can also influence other pathways, including those involving protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and interactions with the dopamine D2 receptor (D2R).[6][7]
Experimental Protocols
The following are detailed protocols for the application of this compound in key electrophysiological experiments.
Protocol 1: Ex Vivo Brain Slice Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes the recording of neuronal firing in VTA or DRN neurons in acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose or NMDG-based solution).
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the VTA or DRN using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons in the VTA or DRN using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp recordings).
3. This compound Application and Data Acquisition:
-
Obtain a stable whole-cell recording from a target neuron.
-
Record baseline spontaneous firing activity in current-clamp mode for at least 5-10 minutes.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before use.[8]
-
Bath-apply this compound at a concentration range of 0.1 µM to 10 µM.
-
Record the neuronal firing rate for 10-20 minutes during drug application.
-
Perform a washout by perfusing with drug-free aCSF and record for another 10-15 minutes to observe any reversal of the effect.
4. Data Analysis:
-
Analyze the firing frequency (in Hz) before, during, and after this compound application.
-
Compare the mean firing rates using appropriate statistical tests (e.g., paired t-test or ANOVA).
Protocol 2: In Vivo Microdialysis
This protocol is for measuring extracellular dopamine levels in the nucleus accumbens of freely moving animals following this compound administration.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 5-7 days.
2. Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour.
-
Administer this compound systemically (e.g., intraperitoneally) at a dose range of 1-10 mg/kg.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
3. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify dopamine levels by comparing them to a standard curve.
4. Data Analysis:
-
Express dopamine concentrations as a percentage of the baseline average.
-
Analyze the time course of dopamine changes using repeated measures ANOVA.
Protocol 3: Fast-Scan Cyclic Voltammetry (FSCV)
This protocol is for measuring sub-second dopamine release and uptake in the nucleus accumbens following this compound application in brain slices.
1. Slice Preparation and Recording Setup:
-
Prepare brain slices containing the nucleus accumbens as described in Protocol 1.
-
Place a carbon-fiber microelectrode in the nucleus accumbens to measure dopamine and a stimulating electrode nearby to evoke dopamine release.
2. Data Acquisition:
-
Apply a triangular waveform (-0.4 V to +1.3 V and back, 400 V/s) to the carbon-fiber electrode at a frequency of 10 Hz.[9]
-
Evoke dopamine release by applying a single electrical pulse through the stimulating electrode.
-
Record baseline evoked dopamine release for 10-20 minutes.
-
Bath-apply this compound (e.g., 1 µM) and continue to evoke and record dopamine release every 2-5 minutes.[10]
-
Perform a washout with drug-free aCSF.
3. Data Analysis:
-
Analyze the peak amplitude of the evoked dopamine signal (reflecting release) and the decay kinetics (tau, reflecting uptake).
-
Compare these parameters before, during, and after this compound application.
Logical Relationships of TAAR1 Ligand Effects
The effects of this compound on neuronal firing are distinct from other TAAR1 ligands, which is a critical consideration for experimental design and interpretation.
Conclusion
This compound is a valuable pharmacological agent for probing the function of the TAAR1 system. Its unique electrophysiological profile as a partial agonist that increases the firing rate of monoaminergic neurons provides a powerful tool for dissecting the complex roles of TAAR1 in neuronal excitability and its implications for neuropsychiatric conditions. The protocols provided herein offer a foundation for the application of this compound in electrophysiological studies. Researchers should optimize concentrations and timings based on their specific experimental preparations and objectives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent RO5203648 precipitation in buffers
Technical Support Center: RO5203648
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in buffers and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] It is a research chemical investigated for its potential in neuropsychiatric disorders due to its ability to modulate dopaminergic and serotonergic systems.[4][5][6]
Q2: I observed a precipitate after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?
A2: this compound is sparingly soluble in water.[5] Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the compound's solubility limit has been exceeded.[7] This is a frequent challenge with small molecules that are hydrophobic.[8]
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][5] It is advisable to use anhydrous DMSO, as residual moisture can impact the solubility and stability of the compound.[7] For long-term storage, stock solutions in DMSO should be kept at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Q4: Are there any pre-formulated buffer systems that have been successfully used for this compound?
A4: Yes, specific formulations have been developed to improve the solubility of this compound for in vivo and in vitro use. These often include a combination of solvents and surfactants. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[1] Another successful formulation for animal studies involved dissolving this compound in 10% DMSO and 0.9% physiological saline.[9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during your experiments.
Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay buffer.[7] 2. Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. This gradual decrease in concentration can help maintain solubility.[8] 3. Use Co-solvents and Excipients: Incorporate solubilizing agents in your final buffer. |
| Improper Mixing | 1. Ensure Rapid Mixing: Vortex or mix the solution thoroughly and immediately after adding the this compound stock solution to the buffer.[7] |
| Buffer Composition | 1. Adjust pH: The ionization state, and therefore solubility, of a compound can be pH-dependent. Experiment with slight adjustments to the buffer's pH.[10] 2. Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant like Tween-80 can significantly improve solubility.[1][10] |
Issue: Solution is Initially Clear but Becomes Cloudy Over Time
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Maintain Constant Temperature: Store and handle the solution at a consistent temperature. Some compounds are less soluble at lower temperatures.[8] |
| Slow Precipitation from a Supersaturated Solution | 1. Prepare Fresh Solutions: Ideally, working solutions in aqueous buffers should be prepared fresh for each experiment.[8] 2. Use Solubilizing Agents: Excipients like PEG300 or cyclodextrins can help maintain the compound in a supersaturated state for longer periods.[10][11][12] |
| Compound Degradation | 1. Protect from Light: Store stock solutions and, when possible, working solutions protected from light.[1] |
Experimental Protocols
Below are detailed protocols for preparing solutions of this compound to minimize precipitation.
Protocol 1: Preparation of a Suspended Solution for In Vivo Studies
This protocol yields a suspended solution at a concentration of 2.5 mg/mL.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation is observed, use an ultrasonic bath to aid in dissolution and create a uniform suspension.[1]
Protocol 2: Preparation of a Clear Solution for In Vivo Studies
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn Oil
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of this compound
This compound acts as a partial agonist at the TAAR1 receptor. TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades, including the adenylyl cyclase pathway, leading to changes in cyclic AMP (cAMP) levels.[6] This modulation can influence the activity of dopaminergic and serotonergic neurons.[4][6]
Caption: Signaling pathway of this compound as a TAAR1 partial agonist.
Experimental Workflow for Preparing this compound Solutions
The following workflow illustrates the decision-making process for preparing a solution of this compound, from selecting the appropriate solvent to troubleshooting precipitation issues.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. medkoo.com [medkoo.com]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmtech.com [pharmtech.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting unexpected results with RO5203648
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RO5203648, a potent and highly selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] It binds with high affinity to rodent and primate TAAR1.[2] Its mechanism of action involves the partial activation of TAAR1, which can modulate dopaminergic and serotonergic systems.[2][4] This modulation underlies its observed effects on the actions of psychostimulants and its potential antipsychotic- and antidepressant-like properties.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. As a solid, it can be stored for up to 6 months at -20°C or -80°C, protected from light.[1] Stock solutions should be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: Is this compound selective for TAAR1?
Yes, this compound is highly selective for TAAR1. Studies have shown at least a 130-fold selectivity for the mouse TAAR1 over a panel of 149 other targets.[2]
Troubleshooting Guide
Unexpected Behavioral Results
Q4: My results show that this compound is potentiating, rather than attenuating, the locomotor effects of methamphetamine. Is this expected?
This is a documented paradoxical effect. While this compound typically attenuates the initial hyperlocomotion induced by methamphetamine, it has been observed to potentiate the locomotor-enhancing effects in the later phases of the experiment as the effects of methamphetamine begin to decline.[7] This biphasic effect is an important consideration in the interpretation of behavioral data.
Q5: I am observing an increase in the firing rate of dopamine neurons after administering this compound, which is the opposite of what is seen with full TAAR1 agonists. Is my compound working correctly?
Yes, this is an expected effect for a TAAR1 partial agonist. Unlike full TAAR1 agonists which decrease the firing rate of ventral tegmental area (VTA) dopaminergic neurons, this compound has been shown to increase their firing rate.[2][4][8] This effect is similar to that of TAAR1 antagonists and is dependent on the presence of TAAR1, as it is absent in TAAR1 knockout mice.[2]
Q6: this compound is not affecting responding for a natural reward (e.g., sucrose) in my self-administration model, but it is affecting cocaine self-administration. Is this normal?
Yes, this is a reported finding. Studies have shown that at doses effective in suppressing cocaine or methamphetamine self-administration, this compound does not significantly alter operant responding for natural rewards like sucrose or food.[5][7][9][10] This suggests a specific modulation of the reinforcing properties of psychostimulants.
In Vitro Assay Issues
Q7: I am not observing an effect of this compound on methamphetamine-induced dopamine efflux and uptake in my striatal synaptosome preparation. What could be the reason?
This finding is consistent with published data. In vitro studies using striatal synaptosomes have shown that this compound does not affect methamphetamine-mediated dopamine efflux or uptake inhibition.[2][7] However, in vivo microdialysis studies have demonstrated that this compound can transiently inhibit the accumulation of extracellular dopamine in the nucleus accumbens induced by methamphetamine.[7] This suggests that the modulatory effects of this compound on dopamine transmission in vivo are likely not due to direct actions at the dopamine transporter (DAT) in the striatum.[11]
Q8: My in vitro cAMP assay shows only partial efficacy for this compound compared to a full TAAR1 agonist. Is this indicative of a problem with the compound?
No, this is the expected pharmacological profile of this compound. As a partial agonist, it activates cAMP production with lower efficacy (48%–73%) compared to full TAAR1 agonists like RO5166017 or endogenous agonists like β-phenethylamine (PEA).[2][12]
Quantitative Data Summary
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound at TAAR1 in Different Species
| Species | Affinity (Ki, nM) | EC50 (nM) | Efficacy (%) |
| Mouse | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Rat | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Cynomolgus Monkey | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
| Human | 0.5 - 6.8 | 4.0 - 31 | 48 - 73 |
Source:[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Experiments
This protocol is for preparing a suspended solution of this compound for oral or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Protocol 2: Locomotor Activity Assessment in Rats
This protocol describes a typical experiment to assess the effect of this compound on methamphetamine-induced hyperlocomotion.
Animals:
-
Male rats (e.g., Sprague-Dawley)
Procedure:
-
Habituate the rats to the open-field apparatus for two consecutive days (e.g., 10-30 minutes each day).[7]
-
On the test day, administer this compound (e.g., 0, 5, 10 mg/kg, i.p.) as a pretreatment.[7]
-
After a specified time (e.g., 15 minutes), administer methamphetamine (METH; e.g., 0, 0.75 mg/kg, i.p.).[7]
-
Ten minutes after the METH injection, place the rats in the open-field apparatus and record locomotor activity for a set duration (e.g., 3 hours).[7]
-
Analyze the data by quantifying the distance traveled, typically in time bins (e.g., 20-minute bins).[7]
Visualizations
Caption: Simplified signaling pathway of this compound at the presynaptic dopamine terminal.
Caption: A logical workflow for troubleshooting common unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 12. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of RO5203648 to consider
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RO5203648. The information is tailored for scientists and drug development professionals to anticipate and interpret potential off-target or unexpected effects during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing paradoxical effects on monoaminergic systems after administering this compound. Instead of suppression, we see increased firing of dopamine and serotonin neurons. Is this an off-target effect?
A1: This is not a classic off-target effect but rather a known consequence of this compound's specific pharmacology as a Trace Amine-Associated Receptor 1 (TAAR1) partial agonist .
-
Mechanism: Unlike TAAR1 full agonists which typically decrease the firing rate of ventral tegmental area (VTA) dopamine neurons and dorsal raphe nucleus (DRN) serotonin neurons, the partial agonist this compound has been shown to increase their firing frequency.[1][2][3] This effect is similar to that of TAAR1 antagonists.[1][4]
-
Hypothesis: This phenomenon is thought to be due to the high constitutive (basal) activity of the TAAR1 receptor.[2][3] In a system with high basal TAAR1 tone, a partial agonist can act as a functional antagonist by displacing endogenous full agonists (like trace amines) and lowering the overall receptor activation level, leading to an increase in neuronal firing.[1]
-
Troubleshooting:
-
Confirm Baseline Activity: Ensure your experimental model (in vitro slice preparation or in vivo) has intact and high constitutive TAAR1 activity. The effect is dependent on this baseline.
-
Comparative Compound: If possible, include a TAAR1 full agonist (e.g., RO5166017) and a TAAR1 antagonist (e.g., EPPTB) in your experimental design. This will help you contextualize the "paradoxical" effects of this compound.
-
TAAR1 Knockout Model: The definitive control is to use TAAR1-KO mice, where this compound should have no effect on the firing activity of these neurons, confirming the effect is on-target.[1]
-
Q2: Our in vivo microdialysis study shows that this compound attenuates cocaine-induced dopamine overflow in the nucleus accumbens (NAc). Does this mean it is directly inhibiting the dopamine transporter (DAT)?
A2: Not necessarily. While the outcome is a reduction in dopamine levels, evidence suggests the mechanism is likely independent of direct DAT interaction.
-
Evidence: Studies using fast-scan cyclic voltammetry have shown that while this compound diminishes cocaine-induced dopamine overflow, it does not significantly alter the half-life or clearance of dopamine.[5][6] If it were directly inhibiting DAT in the same manner as cocaine, you would expect to see an effect on dopamine clearance. The inhibitory effect of TAAR1 activation on drug addiction may be independent of DAT.[5]
-
Potential Mechanisms:
-
Dopamine Autoreceptor Modulation: TAAR1 can form heterodimers with dopamine D2 receptors and modulate their function, which could indirectly influence dopamine release.[2][3]
-
Altered Neuronal Firing: By modulating the firing rate of VTA dopamine neurons, this compound can affect the amount of dopamine released in the NAc in response to a stimulus like cocaine.
-
-
Troubleshooting Workflow:
-
Measure Dopamine Clearance: Utilize techniques like fast-scan cyclic voltammetry to directly measure dopamine uptake rates in the presence of this compound and cocaine. A lack of change in the uptake rate would support a DAT-independent mechanism.
-
Synaptosome Studies: Perform dopamine uptake assays in striatal synaptosomes. Studies have shown this compound does not affect methamphetamine-mediated dopamine efflux and uptake inhibition in this preparation.[7]
-
Q3: We are studying the behavioral effects of this compound in combination with methamphetamine and are seeing a biphasic effect on locomotor activity (early attenuation, late potentiation). How do we interpret this complex result?
A3: This biphasic response is a documented and complex on-target effect of this compound's interaction with the dopamine system when challenged with methamphetamine.[7][8]
-
Early Attenuation: The initial reduction in methamphetamine-induced hyperactivity is consistent with this compound's ability to transiently inhibit methamphetamine-evoked dopamine release in the nucleus accumbens.[2][7]
-
Late Potentiation: The later-phase enhancement of locomotion is less understood. It may involve this compound competing with methamphetamine (which is also a TAAR1 agonist) at the TAAR1 receptor, leading to complex downstream signaling changes over time as the drugs are metabolized at different rates.[7]
-
Troubleshooting/Experimental Design:
-
Time-Course Analysis: Ensure your behavioral observation window is long enough to capture both phases of the response. Analyze the data in discrete time bins (e.g., 5-minute intervals) to clearly delineate the early and late effects.[7]
-
Dose-Response Curve: Conduct a full dose-response study for both this compound and methamphetamine to understand how the interaction changes at different concentrations.
-
Chronic Dosing: If studying sensitization, be aware that chronic co-administration of this compound can dose-dependently and progressively decrease methamphetamine-induced hyperlocomotion.[8]
-
Data Summary Tables
Table 1: Pharmacological Profile of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Full Agonist) |
| Human | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Cynomolgus Monkey | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Rat | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| Mouse | 0.5 - 6.8 | 4.0 - 31 | 48 - 73% |
| (Data compiled from reference[8]) |
Table 2: Selectivity Profile of this compound
| Target | Selectivity Fold-Change (vs. mouse TAAR1) |
| 149 Other Targets (Receptors, Transporters, Ion Channels) | ≥ 130-fold |
| (Data compiled from reference[8]) |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Assay for TAAR1 Agonist Activity
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor.
-
Compound Preparation: Prepare a dilution series of this compound, a known TAAR1 full agonist (e.g., RO5166017 or β-phenethylamine) as a positive control, and a vehicle control.
-
Assay Procedure:
-
Plate cells in a suitable microplate format.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the prepared compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal response (Eₘₐₓ). The efficacy of this compound is calculated as a percentage of the maximal response induced by the full agonist control.[1]
Protocol 2: In Vivo Microdialysis for Dopamine Overflow in the Nucleus Accumbens
-
Surgical Preparation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
-
Pharmacological Challenge:
-
Administer this compound (i.p.) and collect samples for a set period.
-
Subsequently, administer the psychostimulant (e.g., cocaine or methamphetamine) and continue collecting samples.
-
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration. Compare the time course of dopamine overflow between different treatment groups (vehicle, this compound alone, psychostimulant alone, and co-administration).[7]
Visualizations
References
- 1. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Biphasic Locomotor Responses to RO5203648
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the Trace Amine-Associated Receptor 1 (TAAR1) partial agonist, RO5203648, on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] It demonstrates high affinity for rodent and primate TAAR1.[1][3][4] As a partial agonist, it activates the receptor but with lower efficacy compared to endogenous full agonists like β-phenethylamine and tyramine or synthetic full agonists.[1][4] This partial agonism is crucial to understanding its complex effects.
Q2: What is a biphasic locomotor response, and why is it observed with this compound?
A biphasic locomotor response refers to a two-phase effect on movement. In the context of this compound, this is most prominently observed when it is co-administered with a psychostimulant like methamphetamine.[5] The typical pattern is an initial attenuation of the stimulant-induced hyperlocomotion, followed by a later potentiation of this effect.[5]
The exact mechanisms are still under investigation, but the leading hypothesis involves a complex interplay between TAAR1, dopamine (DA), and glutamate signaling. The initial attenuation may be due to this compound competing with methamphetamine at the TAAR1 receptor, leading to a reduction in dopamine release in the nucleus accumbens.[5][6] The later potentiation is less understood but could involve neuroadaptations in the mesolimbic dopamine system or alterations in glutamatergic transmission.[5]
Q3: Does this compound affect baseline locomotor activity on its own?
No, this compound does not significantly affect basal locomotor activity when administered alone.[1] Its effects on locomotion are most apparent when investigating its modulation of psychostimulant-induced hyperlocomotion.[1][4]
Q4: How does the partial agonism of this compound at TAAR1 lead to seemingly contradictory effects on neuronal firing rates?
Intriguingly, while TAAR1 full agonists tend to suppress the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN), the partial agonist this compound has been shown to increase their firing rates.[1][3][4][7][8][9] This effect is similar to that of TAAR1 antagonists.[1][4][7] This suggests that under baseline conditions, TAAR1 may be constitutively active or tonically activated by endogenous trace amines.[4][8][9][10] In such a state, a partial agonist like this compound would compete with the endogenous full agonist, leading to a net decrease in overall receptor activation and an effect that mimics an antagonist.
Troubleshooting Guide
Issue 1: I am not observing a clear biphasic response in my locomotor activity data after co-administering this compound and methamphetamine.
-
Possible Cause 1: Inappropriate Dosing. The biphasic effect is dose- and time-dependent.[5] Ensure your doses for both this compound and the psychostimulant are within the effective range reported in the literature.
-
Recommendation: Conduct a dose-response study for both compounds in your specific animal model and experimental setup. Refer to the dose ranges in the table below.
-
-
Possible Cause 2: Timing of Administration. The timing between the administration of this compound and the psychostimulant is critical.
-
Possible Cause 3: Duration of Observation. The potentiation phase of the locomotor response may not be apparent in short observation periods.
-
Recommendation: Monitor locomotor activity for at least 3 hours post-administration to capture both the early attenuation and the late potentiation phases.[5]
-
Issue 2: I am seeing a general suppression of locomotor activity, but no potentiation.
-
Possible Cause: High Dose of this compound. At higher doses, the attenuating effects of this compound may mask the potentiation phase.
-
Recommendation: Titrate down the dose of this compound. A lower dose may be sufficient to produce the initial attenuation while still allowing for the subsequent potentiation to be observed.
-
Issue 3: My results are highly variable between subjects.
-
Possible Cause 1: Insufficient Habituation. Animals that are not properly habituated to the testing environment may exhibit novelty-induced hyperactivity, which can confound the drug effects.
-
Recommendation: Ensure a sufficient habituation period to the locomotor activity chambers before initiating the experiment.
-
-
Possible Cause 2: Animal Strain and Species. The pharmacokinetic and pharmacodynamic properties of this compound can vary between different rodent strains and species.
-
Recommendation: Be consistent with the animal model used and consult literature that has used a similar model.
-
Data Presentation
Table 1: In Vivo Dosing and Effects of this compound on Locomotor Activity
| Animal Model | Co-administered Drug | This compound Dose Range (mg/kg, i.p.) | Observed Locomotor Effect | Citation(s) |
| Rat | Methamphetamine | 5 - 10 | Early attenuation followed by late potentiation of METH-induced hyperlocomotion. | [5] |
| Rat | Cocaine | 3 - 10 | Dose-dependent suppression of cocaine-induced hyperlocomotion. | [1][4][11] |
| Mouse | Cocaine | Not specified | Dose-dependent suppression of cocaine-induced hyperlocomotion. | [1] |
| Rat | d-amphetamine | High dose | Suppression of d-amphetamine-induced hyperactivity. | [1] |
Experimental Protocols
Protocol 1: Assessment of Biphasic Locomotor Response to this compound and Methamphetamine in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Habituation:
-
Handle animals for 5 minutes daily for 3-5 days before the experiment.
-
On the day of the experiment, place the rats in the open-field locomotor activity chambers for at least 60 minutes to allow for habituation to the novel environment.
-
-
Drug Preparation:
-
Prepare this compound in a vehicle of DMSO, PEG300, Tween-80, and saline.[2]
-
Prepare methamphetamine hydrochloride in sterile saline.
-
-
Drug Administration:
-
Administer this compound (e.g., 0, 5, or 10 mg/kg, i.p.).
-
Fifteen minutes after this compound administration, administer methamphetamine (e.g., 0.75 mg/kg, i.p.).[5]
-
-
Locomotor Activity Monitoring:
-
Immediately after methamphetamine administration, place the animals back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a total of 3 hours.[5]
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 10-minute intervals) to observe the time-dependent effects.
-
Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 7. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
RO5203648 Technical Support Center: Formulation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the vehicle formulation of RO5203648 in animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation of this compound formulations for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation | - Low solubility of this compound in the chosen vehicle.- Incorrect order of solvent addition.- Temperature fluctuations. | - Gently heat the solution.- Use sonication to aid dissolution.[1] - Ensure solvents are added sequentially and mixed thoroughly at each step.- Prepare the formulation fresh on the day of use.[1] |
| Difficulty achieving the desired concentration | - The concentration exceeds the solubility limit of this compound in the selected vehicle. | - Refer to the formulation comparison table for successfully used concentrations.- Consider using a co-solvent system to improve solubility.- If a suspension is acceptable for the route of administration, ensure uniform suspension before each administration. |
| Vehicle toxicity observed in animals | - The chosen vehicle or a component of it is causing adverse effects.- The concentration of a solvent (e.g., DMSO) is too high. | - Always include a vehicle-only control group in your study to assess baseline toxicity. - Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective percentage. - Consider alternative, well-tolerated vehicles such as corn oil or aqueous suspensions with suspending agents like carboxymethyl cellulose (CMC). |
| Inconsistent results between experiments | - Variability in formulation preparation.- Instability of the formulation. | - Follow a standardized and detailed protocol for formulation preparation.- Prepare fresh formulations for each experiment to avoid degradation.[1] - For suspensions, ensure consistent and thorough vortexing before each dose administration to guarantee uniform drug concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for this compound in animal studies?
A1: Based on available data, two primary types of formulations have been successfully used for this compound in animal studies: a suspended solution and a clear oil-based solution. The choice depends on the desired route of administration and experimental requirements.
Formulation Comparison for this compound
| Formulation Type | Vehicle Composition | Achieved Solubility/Concentration | Appearance | Suitable Administration Routes | Reference |
| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.82 mM) | Suspended Solution | Oral (gavage), Intraperitoneal (IP) | [1] |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.82 mM) | Clear Solution | Oral (gavage), Intraperitoneal (IP) | [1] |
Q2: How do I choose the right vehicle for my experiment?
A2: The selection of an appropriate vehicle depends on several factors, including the physicochemical properties of this compound (which is poorly soluble in water), the intended route of administration, the required dose, and the animal model being used. A decision-making flowchart is provided below to guide your selection.
Q3: What are the key considerations for preparing a stock solution of this compound?
A3: this compound is soluble in DMSO (100 mg/mL), which can be used to prepare a concentrated stock solution.[1] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1] For in vivo experiments, the stock solution is then diluted into the final vehicle. It is advisable to prepare the final working solution fresh on the day of the experiment.[1]
Q4: Are there any known pharmacokinetic properties of this compound that I should be aware of?
A4: this compound has shown favorable pharmacokinetics when administered orally and intravenously in mice, rats, and monkeys. However, it was observed to be rapidly metabolized in in vitro human hepatocyte studies.
Experimental Protocols
Protocol 1: Preparation of this compound Suspended Solution (2.5 mg/mL)
This protocol is adapted for the preparation of a 1 mL working solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until evenly distributed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. Use of an ultrasonic bath may be necessary to achieve a uniform suspension.[1]
-
Visually inspect the suspension for any precipitation before administration. Vortex immediately before each animal is dosed.
Protocol 2: Preparation of this compound Clear Solution in Corn Oil (≥ 2.5 mg/mL)
This protocol is adapted for the preparation of a 1 mL working solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound stock solution to the corn oil.
-
Vortex the solution thoroughly until a clear solution is obtained. Gentle warming may aid in dissolution.
-
Visually inspect the solution for clarity before administration.
Visualizations
Caption: Workflow for preparing a suspended solution of this compound.
Caption: Decision tree for selecting a suitable this compound vehicle.
References
Potential for RO5203648 tachyphylaxis or tolerance
Technical Support Center: RO5203648
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for tachyphylaxis or tolerance when using the Trace Amine-Associated Receptor 1 (TAAR1) partial agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is the activation of TAAR1, which modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[3][4][5] TAAR1 activation can lead to the production of cyclic AMP (cAMP) via Gαs coupling and also signals through β-arrestin dependent pathways.[3][6][7]
Q2: Is there evidence of tachyphylaxis or tolerance with long-term use of this compound or other TAAR1 agonists?
A2: Direct, long-term tachyphylaxis studies specifically on this compound are limited in publicly available literature. However, research on other TAAR1 agonists provides some insight. One study reported that tolerance to the effects of a similar partial agonist, RO5263397, did not develop during prolonged testing in a model of nicotine addiction.[8] Conversely, another study suggested that tolerance to the hypothermic effects of the full agonist RO5256390 may have occurred in mice with prior exposure. Therefore, while there is some evidence against the development of tolerance, it cannot be completely ruled out and may be dependent on the specific TAAR1 agonist, the biological system, and the endpoint being measured.
Q3: What are the potential molecular mechanisms that could lead to tachyphylaxis or tolerance to a TAAR1 agonist?
A3: As with many GPCRs, the potential for tachyphylaxis exists through several mechanisms:
-
Receptor Desensitization: Upon prolonged agonist binding, GPCR kinases (GRKs) can phosphorylate the intracellular domains of TAAR1.
-
β-Arrestin Recruitment: Phosphorylated receptors can recruit β-arrestin proteins.[7][9] This "uncouples" the receptor from its G-protein, dampening the signal, and can target the receptor for internalization.[7][9]
-
Receptor Internalization: β-arrestin-mediated endocytosis removes TAAR1 receptors from the cell surface, making them unavailable for activation by an agonist.
-
Downregulation: Chronic stimulation can lead to the lysosomal degradation of internalized receptors, resulting in a lower total number of receptors in the cell.
-
Signaling Crosstalk: TAAR1 is known to form heterodimers with the dopamine D2 receptor, which alters its signaling profile (e.g., reduced cAMP signaling, enhanced β-arrestin signaling).[9][10] Chronic stimulation could potentially alter the dynamics of this interaction, contributing to a change in cellular response.
Troubleshooting Guide: Diminished Response to this compound
If you observe a decreasing effect of this compound in your experiments over time, follow this guide to investigate potential tachyphylaxis.
Issue: Cellular or in vivo response to this compound diminishes with repeated or prolonged administration.
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Stability: Confirm the stability and concentration of your this compound stock and working solutions.
-
Assay Controls: Ensure that all positive and negative controls in your assay are behaving as expected.
-
Cell Health: Verify the health and passage number of your cell line, as cellular responsiveness can change over time.
Step 2: Investigate Receptor-Level Changes
-
Hypothesis: The number of functional TAAR1 receptors at the cell surface is reduced.
-
Recommended Experiment: Perform saturation binding assays on membranes from cells chronically treated with this compound versus vehicle-treated cells. A decrease in the maximum binding capacity (Bmax) would indicate receptor downregulation. (See Protocol 1).
Step 3: Assess Functional Desensitization
-
Hypothesis: The TAAR1 signaling pathway is desensitized, leading to a weaker downstream response.
-
Recommended Experiment: Measure a key downstream signaling event, such as cAMP production or ERK1/2 phosphorylation, in response to an acute this compound challenge in cells that have been pre-treated with the compound for various durations (e.g., 1 hour, 24 hours, 48 hours). A rightward shift in the EC50 or a decrease in the Emax would indicate functional desensitization. (See Protocol 2).
Step 4: Examine β-Arrestin Recruitment
-
Hypothesis: Chronic activation of TAAR1 leads to persistent β-arrestin recruitment and receptor internalization.
-
Recommended Experiment: Utilize a β-arrestin recruitment assay, such as Bioluminescence Resonance Energy Transfer (BRET), to monitor the interaction between TAAR1 and β-arrestin2 in real-time in live cells following prolonged exposure to this compound.[7] An increase in sustained BRET signal may indicate a mechanism for desensitization. (See Protocol 3).
Data Presentation
While specific data on this compound tachyphylaxis is scarce, the following tables illustrate the types of quantitative data you should aim to collect when investigating this phenomenon.
Table 1: Hypothetical Radioligand Binding Data Following Chronic this compound Exposure This table is an illustrative example.
| Treatment Group | Duration | Bmax (fmol/mg protein) | Kd (nM) |
|---|---|---|---|
| Vehicle Control | 48h | 150 ± 12 | 5.2 ± 0.4 |
| This compound (1 µM) | 48h | 95 ± 10* | 5.5 ± 0.5 |
| This compound (10 µM) | 48h | 68 ± 8** | 5.3 ± 0.6 |
Caption: Example data showing a significant decrease in TAAR1 receptor number (Bmax) with no change in binding affinity (Kd) after chronic treatment.
Table 2: Functional Response (cAMP Accumulation) After this compound Pre-treatment This table is an illustrative example.
| Pre-treatment (24h) | Acute Challenge EC50 (nM) | Max Response (% of Vehicle) |
|---|---|---|
| Vehicle Control | 15 ± 2 | 100% |
| This compound (1 µM) | 45 ± 5* | 72%* |
| This compound (10 µM) | 98 ± 11** | 55%** |
Caption: Example data illustrating a rightward shift in potency (EC50) and a reduction in efficacy (Max Response), indicating functional desensitization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for TAAR1 Downregulation
-
Cell Culture and Treatment: Plate cells expressing TAAR1 (e.g., HEK293-hTAAR1) and culture until confluent. Treat cells with this compound (e.g., 1-10 µM) or vehicle for the desired period (e.g., 24-48 hours).
-
Membrane Preparation: Harvest cells, wash with cold PBS, and lyse in a hypotonic buffer. Homogenize the lysate and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Saturation Binding: Incubate membrane aliquots with increasing concentrations of a suitable TAAR1 radioligand (e.g., [³H]-raclopride, noting its use for D2/TAAR1 studies) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled TAAR1 ligand.
-
Detection: After incubation, rapidly filter the samples through glass fiber filters and wash to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus radioligand concentration and use non-linear regression to determine the Bmax and Kd values.
Protocol 2: cAMP Accumulation Assay for Functional Desensitization
-
Cell Culture and Pre-treatment: Plate TAAR1-expressing cells in multi-well plates. Pre-treat cells with various concentrations of this compound or vehicle for a set duration (e.g., 1 to 24 hours).
-
Washout: Gently wash the cells with a serum-free medium to remove the pre-treatment compound.
-
Acute Stimulation: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) followed by increasing concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of the acute this compound challenge. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each pre-treatment condition.
Protocol 3: BRET Assay for β-Arrestin2 Recruitment
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for TAAR1 fused to a Renilla Luciferase (RLuc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP).
-
Assay Preparation: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Ligand Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well. Immediately measure the baseline BRET signal. Then, add this compound at the desired concentration.
-
Real-Time Measurement: Measure the light emission at the YFP wavelength (e.g., ~530 nm) and the RLuc wavelength (e.g., ~480 nm) repeatedly over time (e.g., every 1-2 minutes for 60-90 minutes).
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the change in BRET ratio over time to observe the kinetics of β-arrestin2 recruitment. Compare the kinetics and magnitude of the signal between acute and chronic exposure paradigms.
Visualizations
Caption: TAAR1 signaling and potential desensitization pathway.
Caption: Experimental workflow for investigating tachyphylaxis.
Caption: Troubleshooting decision tree for diminished drug effect.
References
- 1. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 5. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRET approaches to characterize dopamine and TAAR1 receptor pharmacology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: The Partial TAAR1 Agonist RO5203648 Versus Full TAAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the partial Trace Amine-Associated Receptor 1 (TAAR1) agonist RO5203648 with full TAAR1 agonists, focusing on their pharmacological profiles, signaling pathways, and functional outcomes. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to TAAR1 and its Ligands
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[1] Unlike classical monoamine receptors, TAAR1 is activated by a unique class of endogenous ligands known as trace amines, such as β-phenylethylamine (β-PEA) and tyramine, as well as by certain psychoactive drugs like amphetamine and MDMA.[2]
The development of selective TAAR1 ligands has been crucial for elucidating the receptor's physiological roles. These ligands can be broadly categorized into full agonists, which elicit a maximal receptor response, and partial agonists, which produce a submaximal response even at saturating concentrations. This compound is the first potent and selective TAAR1 partial agonist to be extensively characterized.[3][4] This guide compares its properties to those of well-studied full TAAR1 agonists, such as RO5166017 and RO5256390.[5][6]
In Vitro Pharmacological Profile: A Quantitative Comparison
The fundamental difference between this compound and full TAAR1 agonists lies in their intrinsic efficacy at the TAAR1 receptor. While all these compounds exhibit high affinity for the receptor, their ability to stimulate downstream signaling pathways, most notably the production of cyclic adenosine monophosphate (cAMP), varies significantly.
Table 1: Comparative Binding Affinities (Ki) of TAAR1 Agonists
| Compound | Species | Ki (nM) | Reference(s) |
| This compound (Partial Agonist) | Mouse | 0.5 | [7][8] |
| Rat | 1.0 | [7][8] | |
| Monkey | 2.6 | [8] | |
| Human | 6.8 | [7][8] | |
| RO5166017 (Full Agonist) | Mouse | 1.9 | [9][10] |
| Rat | 2.7 | [9][10] | |
| Monkey | 24 | [9][10] | |
| Human | 31 | [9][10] | |
| RO5256390 (Full Agonist) | Mouse | 4.4 | [6] |
| Rat | 2.9 | [6] | |
| Monkey | 16 | [6] | |
| Human | 24 | [6] |
Table 2: Comparative Potency (EC50) and Efficacy (Emax) for cAMP Accumulation
| Compound | Species | EC50 (nM) | Emax (%)* | Reference(s) |
| This compound (Partial Agonist) | Mouse | 2.1 - 4.0 | 48 - 71 | [7][8] |
| Rat | 6.8 | 59 | [7][8] | |
| Monkey | 31 | 69 | [7][8] | |
| Human | 30 | 73 | [7][8] | |
| RO5166017 (Full Agonist) | Mouse | 3.3 - 8.0 | 65 - 72 | [9] |
| Rat | 14 | 90 | [9] | |
| Monkey | 97 | 81 | [9] | |
| Human | 55 | 95 | [9] | |
| RO5256390 (Full Agonist) | Mouse | 2 - 18 | 68 - 79 | [6] |
| Rat | 5.1 | 107 | [6] | |
| Monkey | 16 | 100 | [6] | |
| Human | 16 | 98 | [6] |
*Emax is expressed as a percentage of the maximal response to the endogenous agonist β-phenylethylamine or a reference full agonist.
Signaling Pathways and Cellular Responses
Activation of TAAR1 by both partial and full agonists initiates a canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[11] However, the magnitude of this response is dictated by the agonist's intrinsic efficacy.
References
- 1. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 686985 - Fluorescence-based cell-based high throughput dose response assay to identify agonists of the human trace amine associated receptor 1 (TAAR1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of TAAR1 Agonists: RO5203648 vs. RO5166017
A detailed examination of the partial agonist RO5203648 and the full agonist RO5166017 reveals distinct in vivo profiles in modulating psychostimulant-related behaviors and neuronal activity. This guide synthesizes available preclinical data to offer a comparative overview for researchers in neuropsychopharmacology and drug development.
Both this compound and RO5166017 are selective ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the regulation of monoaminergic systems. Their primary distinction lies in their efficacy at this receptor: this compound acts as a partial agonist, whereas RO5166017 is a full or near-full agonist, depending on the species.[1][2] This difference in intrinsic activity translates to divergent effects in various in vivo models, particularly those relevant to substance use disorders and psychosis.
Summary of In Vivo Efficacy
| Parameter | This compound (Partial Agonist) | RO5166017 (Full Agonist) | Key Findings & References |
| Psychostimulant-Induced Hyperlocomotion | Attenuates cocaine- and methamphetamine-induced hyperlocomotion.[3][4] | Attenuates cocaine-induced hyperlocomotion.[4][5] | Both compounds demonstrate efficacy in reducing psychostimulant-induced hyperactivity, suggesting a potential role in mitigating the acute reinforcing effects of these drugs. The effects of this compound on hyperlocomotion are reported to be similar to those of RO5166017.[3] |
| Drug Self-Administration | Reduces cocaine and methamphetamine self-administration.[3][6] | Reduces nicotine intake and reinstatement of nicotine-seeking behavior.[7] | Both partial and full TAAR1 agonists show potential in reducing the motivation to take addictive substances. A study comparing this compound with a different full agonist (RO5256390) found similar potency in a cocaine self-administration model. |
| Impulsivity | Dose-dependently reduces premature responses in a fixed-interval schedule in mice (significant at 0.1 and 0.3 mg/kg). | Reduces premature responses in a fixed-interval schedule in mice (significant at 1.0 mg/kg). | In a direct comparison, this compound demonstrated efficacy at lower doses than RO5166017 in a model of impulsivity. |
| Neuronal Firing Rate (VTA/DRN) | Increases the firing rate of dopaminergic (VTA) and serotonergic (DRN) neurons.[2] | Decreases the firing rate of dopaminergic (VTA) and serotonergic (DRN) neurons.[2][7] | The opposing effects on neuronal firing highlight a key pharmacological distinction between the partial and full agonism at TAAR1.[2] |
Experimental Protocols
Assessment of Impulsivity in Mice (Fixed-Interval 30-Second Test)
This protocol is based on the methodology described by Espinoza et al., 2015.
-
Animals: Male C57Bl/6J mice are used for the experiment.
-
Apparatus: Standard operant conditioning chambers equipped with a nose-poke aperture and a food dispenser.
-
Procedure:
-
Mice are first trained to learn that a nose poke results in the delivery of a food pellet (fixed-ratio 1 schedule).
-
The schedule is then changed to a fixed-interval (FI) of 30 seconds. In this phase, a nose poke is only rewarded if it occurs after a 30-second interval has elapsed since the last reward.
-
Premature responses (nose pokes within the 30-second interval) are recorded as a measure of impulsivity.
-
-
Drug Administration:
-
This compound (0.1, 0.3, and 1.0 mg/kg) or RO5166017 (0.3, 1.0, and 3.0 mg/kg) are administered intraperitoneally (i.p.) before the test session.
-
A vehicle control group (saline) is included for comparison.
-
-
Data Analysis: The number of premature correct responses is analyzed using a one-way ANOVA with a Bonferroni post-hoc test to determine statistical significance.
Cocaine-Induced Hyperlocomotion in Mice
This is a general protocol for assessing the effect of compounds on psychostimulant-induced locomotor activity.
-
Animals: Male mice (e.g., C57BL/6J) are used.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., total distance traveled).
-
Procedure:
-
Mice are habituated to the testing environment for a set period (e.g., 30-60 minutes).
-
The test compound (this compound or RO5166017) or vehicle is administered via the desired route (e.g., i.p.).
-
After a pre-treatment period (e.g., 15-30 minutes), cocaine (e.g., 10-20 mg/kg, i.p.) is administered.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled is typically analyzed in time bins and as a cumulative measure. Statistical analysis is performed using ANOVA to compare the effects of the test compounds to the vehicle-cocaine group.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
Activation of TAAR1 by agonists initiates a cascade of intracellular events. The primary pathway involves the stimulation of adenylyl cyclase through the Gαs protein, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). TAAR1 signaling can also involve Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway. Furthermore, there is evidence of interaction with the Dopamine D2 receptor (D2R), which can modulate downstream signaling, including the Akt/GSK3β pathway.
Caption: TAAR1 signaling cascade upon agonist binding.
Experimental Workflow for In Vivo Efficacy Testing
The typical workflow for evaluating the in vivo efficacy of compounds like this compound and RO5166017 involves a series of established behavioral paradigms in rodent models.
Caption: General workflow for in vivo behavioral testing.
References
- 1. TAAR1 and Psychostimulant Addiction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
RO5203648: A Tool for Deconvoluting TAAR1 Signaling as a Partial Agonist, Not a Negative Control
For researchers in neuroscience and pharmacology, particularly those investigating the therapeutic potential of Trace Amine-Associated Receptor 1 (TAAR1), understanding the nuanced activity of available tool compounds is critical. This guide provides a comparative analysis of RO5203648, often considered in the context of a negative control, and the full TAAR1 agonist, RO5256390. Experimental data clarifies that this compound is more accurately classified as a partial agonist, a characteristic that offers unique advantages in dissecting the downstream consequences of graded TAAR1 activation.
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][2] Activation of TAAR1 is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade modulates the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine.[4]
Distinguishing Full and Partial Agonism at TAAR1
In the study of TAAR1, both full and partial agonists are invaluable tools. A full agonist is a compound that binds to and activates the receptor to its maximal capacity, eliciting the full biological response. In contrast, a partial agonist binds to and activates the receptor but produces a submaximal response, even at saturating concentrations.[1][5]
RO5256390 is a well-characterized TAAR1 full agonist, demonstrating robust activation of the receptor.[6][7][8] Conversely, this compound, while potent and selective for TAAR1, exhibits partial agonism.[5][9][10] This distinction is crucial; while this compound does not produce the same maximal effect as a full agonist, it is not an inert compound and therefore not a true negative control. Its utility lies in its ability to provide a lower level of sustained receptor activation, which can be instrumental in studying the dose-dependent effects of TAAR1 signaling.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacology of this compound and the full agonist RO5256390, focusing on their activity at the human TAAR1 receptor as measured by cAMP accumulation assays in HEK293 cells.
| Compound | Agonist Class | EC50 (nM) | Emax (% of Endogenous Agonist) |
| This compound | Partial Agonist | 4.0 - 31 | 48 - 73% (relative to β-phenethylamine or RO5166017)[5][9] |
| RO5256390 | Full Agonist | ~5.3 | 79 - 107% (relative to β-phenethylamine)[4][5] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. Emax (maximum effect) indicates the maximal response that can be produced by the drug.
Experimental Protocol: In Vitro cAMP Accumulation Assay
The following is a generalized protocol for determining the agonist activity of compounds at TAAR1 using a cAMP accumulation assay in a heterologous expression system.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to TAAR1 agonists.
Materials:
-
HEK293 cells stably or transiently expressing human TAAR1.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
Test compounds (this compound, RO5256390) and a reference agonist (e.g., β-phenethylamine).
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Multi-well plates (e.g., white, 96-well plates for luminescence-based assays).
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing TAAR1 under standard conditions (37°C, 5% CO2).
-
One day prior to the assay, seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Performance:
-
On the day of the assay, remove the culture medium from the cells and wash with assay buffer.
-
Add the assay buffer containing the phosphodiesterase inhibitor to each well and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the diluted compounds to the wells. Include wells with vehicle control (buffer with DMSO) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
-
Detection:
-
Following incubation, lyse the cells (if required by the assay kit) and proceed with the detection of cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and Emax values for each compound.
-
Visualizing TAAR1 Signaling and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the TAAR1 signaling pathway and a typical experimental workflow for a cAMP assay.
References
- 1. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Trace Amine-Associated Receptor 1 Agonist RO5256390 Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAAR1-Mediated Effects: A Comparative Guide to RO5203648
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO5203648, a potent and selective partial agonist of Trace Amine-Associated Receptor 1 (TAAR1), with other alternatives for validating TAAR1-mediated effects.[1][2] Experimental data and detailed methodologies for key experiments are presented to support researchers in their study design and compound selection.
This compound: A Profile
This compound is a high-affinity partial agonist for TAAR1 across multiple species, including humans, monkeys, rats, and mice.[1][2] Its high selectivity for TAAR1 over a wide range of other receptors makes it a valuable tool for elucidating the specific roles of this receptor in various physiological and pathological processes.[1] Notably, this compound has been shown to modulate the effects of psychostimulants like methamphetamine and cocaine, suggesting its potential in addiction research.[1] However, due to unfavorable pharmacokinetic properties in humans, it has not been developed for clinical use.[1]
Performance Comparison: this compound vs. Alternative TAAR1 Agonists
The selection of a TAAR1 agonist for research purposes depends on the specific experimental goals. The following tables summarize the quantitative data for this compound and other commonly used TAAR1 agonists, providing a basis for comparison.
Table 1: Binding Affinity (Ki) of TAAR1 Agonists
| Compound | Type | Mouse TAAR1 (nM) | Rat TAAR1 (nM) | Human TAAR1 (nM) | Monkey TAAR1 (nM) |
| This compound | Partial Agonist | 0.5 | 1.0 | 6.8 | 2.6 |
| RO5263397 | Partial Agonist | 2.5 | 4.4 | 13 | 5.8 |
| RO5166017 | Full Agonist | 11 | 18 | 46 | 21 |
| RO5256390 | Full Agonist | 1.8 | 3.2 | 11 | 4.5 |
Data compiled from multiple sources.
Table 2: Functional Potency (EC50) and Efficacy of TAAR1 Agonists
| Compound | Type | Mouse TAAR1 EC50 (nM) | Human TAAR1 EC50 (nM) | Efficacy (relative to β-phenethylamine) |
| This compound | Partial Agonist | 4.0 | 31 | 48-73% [1] |
| RO5263397 | Partial Agonist | 18 | 74 | ~31% (mouse), ~84% (human) |
| RO5166017 | Full Agonist | 15 | 60 | Full agonist |
| RO5256390 | Full Agonist | 12 | 41 | Full agonist |
Efficacy can vary depending on the assay system. Data compiled from multiple sources.
Key Experimental Protocols for Validating TAAR1-Mediated Effects
The following are detailed methodologies for key experiments frequently employed to validate the effects of TAAR1 agonists like this compound.
In Vitro: cAMP Accumulation Assay
This assay measures the ability of a compound to activate TAAR1 and induce the production of cyclic AMP (cAMP), a key second messenger in the TAAR1 signaling pathway.
-
Cell Line: HEK293 cells stably expressing the TAAR1 of the desired species (e.g., human or mouse).
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. Cells are co-transfected with a BRET-based cAMP biosensor.[3] Activation of TAAR1 by an agonist leads to an increase in intracellular cAMP, which in turn induces a conformational change in the biosensor, resulting in a change in the BRET signal.
-
Protocol Outline:
-
Plate TAAR1-expressing HEK293 cells in a 96-well plate.
-
The following day, replace the medium with a serum-free medium.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., β-phenethylamine).
-
Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Measure the BRET signal using a plate reader.
-
Calculate EC50 values and maximal efficacy by fitting the data to a dose-response curve.
-
Ex Vivo: Brain Slice Electrophysiology
This technique allows for the investigation of how TAAR1 activation modulates neuronal activity in specific brain regions.
-
Animal Model: Wild-type and TAAR1 knockout mice are often used to confirm target specificity.[4]
-
Brain Region of Interest: Ventral Tegmental Area (VTA) or Dorsal Raphe Nucleus (DRN) are common targets due to their role in reward and mood.
-
Protocol Outline:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare acute brain slices (250-300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain whole-cell patch-clamp recordings from identified neurons.
-
After establishing a stable baseline firing rate, apply this compound to the perfusion bath at known concentrations.
-
Record changes in neuronal firing frequency, membrane potential, and postsynaptic currents.
-
In Vivo: Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal in response to drug administration.
-
Animal Model: Rats or mice.
-
Target Brain Region: Nucleus accumbens (NAc) is a key region for studying the effects of drugs of abuse.
-
Protocol Outline:
-
Surgically implant a guide cannula targeting the NAc. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and/or a psychostimulant like methamphetamine.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Behavioral: Methamphetamine Self-Administration
This operant conditioning paradigm assesses the reinforcing properties of a drug and the ability of a test compound to modulate this behavior.
-
Animal Model: Rats are commonly used.
-
Protocol Outline:
-
Implant a catheter into the jugular vein of the rats. Allow for recovery.
-
Train the rats to self-administer methamphetamine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of the drug.
-
Once a stable pattern of self-administration is established, pre-treat the rats with various doses of this compound before the self-administration session.
-
Measure the number of lever presses and infusions to determine if this compound alters the reinforcing effects of methamphetamine.
-
Control experiments may include testing the effect of this compound on self-administration of a natural reward (e.g., sucrose) to assess for general effects on motivation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to TAAR1 and its validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The Role of TAAR1 in the Attenuation of Psychostimulant-Induced Behaviors by RO5203648: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of RO5203648, a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), in wild-type (WT) versus TAAR1 knockout (KO) mice. The data presented herein, compiled from multiple preclinical studies, highlights the critical role of TAAR1 in mediating the behavioral and neurochemical actions of this compound, particularly its potential as a therapeutic for substance use disorders.
I. Executive Summary
This compound has demonstrated significant efficacy in attenuating the behavioral effects of psychostimulants like cocaine and methamphetamine.[1] Crucially, these effects are largely absent in mice lacking the TAAR1 receptor, providing strong evidence that TAAR1 is the primary target of this compound's action in these contexts.[2][3] This guide will delve into the quantitative data from key behavioral and neurochemical experiments, detail the methodologies employed, and visualize the underlying biological pathways and experimental workflows.
II. Comparative Performance Data
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in TAAR1 WT and KO mice.
Table 1: Effect of this compound on Psychostimulant-Induced Hyperlocomotion
| Experiment | Mouse Genotype | Treatment | Locomotor Activity (Compared to Vehicle) | Citation |
| Cocaine-Induced Hyperactivity | Wild-Type | This compound + Cocaine | Significantly Reduced | [2][4] |
| TAAR1-KO | This compound + Cocaine | No significant reduction | [2] | |
| Methamphetamine-Induced Hyperactivity | Wild-Type | This compound + Methamphetamine | Significantly Reduced | [5] |
| TAAR1-KO | This compound + Methamphetamine | Effect absent | [5] |
Table 2: Effect of this compound on Psychostimulant Self-Administration
| Experiment | Mouse Genotype | Treatment | Drug Self-Administration (Compared to Vehicle) | Citation |
| Cocaine Self-Administration | Wild-Type | This compound | Dose-dependently reduced | [2][4] |
| Methamphetamine Self-Administration | Wild-Type | This compound | Significantly attenuated | [6][7] |
Note: Data for self-administration studies in TAAR1-KO mice with this compound are less commonly reported in the reviewed literature, but the lack of effect on hyperlocomotion strongly suggests a similar lack of efficacy in reducing self-administration.
Table 3: Neurochemical Effects of this compound
| Experiment | Brain Region | Mouse Genotype | Treatment | Effect on Dopamine (DA) Levels | Citation |
| Cocaine-Induced DA Overflow | Nucleus Accumbens | Wild-Type | This compound + Cocaine | Prevented cocaine-induced increase | [8][9] |
| Methamphetamine-Induced DA Accumulation | Nucleus Accumbens | Wild-Type | This compound + Methamphetamine | Transiently inhibited METH-induced increase | [7] |
| Firing Rate of VTA DA Neurons | Ventral Tegmental Area | Wild-Type | This compound | Increased firing rate | [1] |
| TAAR1-KO | This compound | No effect on firing rate | [1] |
III. Experimental Protocols
A. Locomotor Activity Assay
This experiment measures the effect of a substance on the spontaneous or drug-induced motor activity of mice.
-
Animals: Male TAAR1 knockout and wild-type littermate mice are used. They are habituated to the testing room for at least one hour before the experiment.
-
Apparatus: The testing is conducted in open-field arenas, which are square boxes equipped with infrared beams to automatically record the animal's movements. Video tracking software can also be used for more detailed analysis of locomotor patterns.[10][11]
-
Procedure:
-
Mice are first habituated to the open-field arena for a set period (e.g., 30-60 minutes).
-
Following habituation, mice are administered this compound (at varying doses) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 15-30 minutes), a psychostimulant (e.g., cocaine or methamphetamine) or saline is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified duration (e.g., 60-120 minutes).[12]
-
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups and genotypes using statistical methods such as ANOVA.
B. Intravenous Self-Administration
This paradigm assesses the reinforcing properties of a drug.
-
Surgery: Mice are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.[13][14]
-
Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers (or nose-poke holes), a drug infusion pump, and stimulus lights.[14]
-
Procedure:
-
Mice are first trained to press a lever to receive a food reward (e.g., sweetened milk) to establish the operant response.
-
Once trained, lever presses on the "active" lever result in an intravenous infusion of the drug (e.g., cocaine or methamphetamine), often paired with a light or sound cue. Presses on the "inactive" lever have no consequence.[15]
-
To test the effect of this compound, mice are pre-treated with the compound or vehicle before the self-administration session.
-
-
Data Analysis: The number of infusions earned and the pattern of responding on the active versus inactive levers are recorded and analyzed to determine the effect of this compound on the reinforcing properties of the psychostimulant.
C. In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest, typically the nucleus accumbens.[16][17]
-
Procedure:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.[18]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.[18][19]
-
The collected dialysate samples are then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine and its metabolites.[16]
-
Baseline neurotransmitter levels are established before the administration of this compound and/or a psychostimulant.
-
-
Data Analysis: Changes in dopamine levels from baseline are calculated and compared across different treatment conditions.
IV. Visualizations
A. TAAR1 Signaling Pathway
Caption: Simplified TAAR1 signaling cascade upon partial agonism by this compound.
B. Experimental Workflow: Locomotor Activity
Caption: Workflow for assessing this compound's effect on psychostimulant-induced locomotion.
V. Conclusion
The evidence strongly indicates that the pharmacological effects of the TAAR1 partial agonist this compound on psychostimulant-related behaviors are dependent on the presence of a functional TAAR1 receptor. In wild-type mice, this compound effectively reduces psychostimulant-induced hyperlocomotion and the reinforcing effects of these drugs. These effects are consistently absent in TAAR1 knockout mice. These findings underscore the potential of targeting TAAR1 for the development of novel therapeutics for addiction and other neuropsychiatric disorders characterized by dysregulated monoaminergic systems. Further research into the downstream signaling pathways and the precise molecular interactions of this compound at the TAAR1 receptor will be crucial for optimizing the development of next-generation TAAR1-based medications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine [frontiersin.org]
- 6. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 12. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sex differences in stress-modulated cocaine vulnerability: female rodents are more sensitive to the effects of stress exposure at different developmental stages [frontiersin.org]
- 16. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RO5203648 and D-Amphetamine: A Guide for Researchers
This guide provides a detailed comparative analysis of RO5203648, a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), and d-amphetamine, a classical psychostimulant. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, pharmacological effects, and supporting experimental data.
Introduction: Distinct Mechanisms of Psychostimulant Modulation
This compound represents a novel approach to modulating psychostimulant effects through its action as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Unlike traditional psychostimulants, which directly target dopamine transporters, this compound fine-tunes dopaminergic activity, suggesting a therapeutic potential for conditions like schizophrenia and substance use disorders.[3][4] In contrast, d-amphetamine is a well-characterized central nervous system (CNS) stimulant that primarily exerts its effects by increasing the synaptic levels of dopamine and norepinephrine.[5][6][7] This guide will dissect the key differences between these two compounds, providing a clear framework for understanding their unique pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and d-amphetamine lies in their molecular targets and subsequent signaling cascades.
This compound: A TAAR1 Partial Agonist
This compound's mechanism of action is centered on its partial agonism of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][4] Upon activation by ligands such as trace amines or amphetamine-like compounds, TAAR1 initiates a signaling cascade that can influence dopamine transporter (DAT) function and dopamine neuron firing rates.[2][8][9] As a partial agonist, this compound activates TAAR1 to a lesser degree than full agonists.[1] Intriguingly, while full TAAR1 agonists tend to decrease the firing rate of dopamine neurons, partial agonists like this compound have been shown to enhance their firing rate under basal conditions.[8] This suggests a complex regulatory role for TAAR1 in maintaining dopamine homeostasis.
d-Amphetamine: A Classical Monoamine Releaser and Reuptake Inhibitor
D-amphetamine's psychostimulant effects are primarily mediated through its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] Its mechanism is multifaceted and includes:
-
Promoting the release of dopamine and norepinephrine from presynaptic nerve terminals.[5][6]
-
Blocking the reuptake of these neurotransmitters from the synaptic cleft through competitive inhibition of DAT and NET.[5][6]
-
Inhibiting vesicular monoamine transporter 2 (VMAT2) , which leads to increased cytosolic concentrations of monoamines available for release.[7][10]
-
Potential inhibition of monoamine oxidase (MAO) , an enzyme that degrades monoamine neurotransmitters.[6]
These actions collectively lead to a significant increase in the synaptic concentrations of dopamine and norepinephrine, resulting in enhanced stimulation of postsynaptic receptors.[6][10]
Comparative Pharmacological Profile
The distinct mechanisms of this compound and d-amphetamine translate into different pharmacological effects. The following table summarizes these key differences.
| Feature | This compound (TAAR1 Partial Agonist) | d-Amphetamine (Classical Psychostimulant) |
| Primary Molecular Target | Trace Amine-Associated Receptor 1 (TAAR1)[1][2] | Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[5][6] |
| Effect on Dopamine Release | Modulates dopamine neuron firing; can attenuate psychostimulant-induced dopamine overflow[8][11] | Directly promotes dopamine release from presynaptic terminals[5][6] |
| Effect on Dopamine Reuptake | Does not directly inhibit DAT; its effects on dopamine clearance are independent of DAT interaction[1] | Competitively inhibits dopamine reuptake via DAT[5][6] |
| Locomotor Activity | Can attenuate psychostimulant-induced hyperlocomotion[8][9][12] | Induces hyperlocomotion[8] |
| Reinforcing Properties/Abuse Potential | Lacks reinforcing efficacy and is not self-administered[11][13] | High reinforcing properties and significant abuse potential[10] |
| Effect on Psychostimulant Self-Administration | Dose-dependently blocks methamphetamine and cocaine self-administration[11][14] | Is self-administered and serves as a primary reinforcer[15] |
Key Experimental Data and Protocols
Experiment 1: In Vivo Microdialysis to Assess Dopamine Outflow
Objective: To compare the effects of this compound and d-amphetamine on extracellular dopamine levels in the nucleus accumbens (NAc), a key brain region in reward and addiction.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the NAc.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Animals are administered this compound, d-amphetamine, or a vehicle control.
-
Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Experimental Findings: Studies have shown that while d-amphetamine and other psychostimulants like methamphetamine cause a robust increase in extracellular dopamine levels in the NAc, this compound can transiently inhibit this psychostimulant-induced dopamine accumulation.[11] This suggests that TAAR1 activation by this compound can exert an inhibitory control over excessive dopamine transmission.[11]
Experiment 2: Behavioral Sensitization to Psychostimulants
Objective: To evaluate the effect of this compound on the development of locomotor sensitization induced by repeated administration of a psychostimulant like methamphetamine.
Methodology:
-
Animal Model: Male rats are used.
-
Apparatus: Locomotor activity is measured in open-field chambers equipped with photobeam sensors.
-
Acquisition Phase (e.g., 14 days):
-
Control Group: Receives vehicle injections.
-
Methamphetamine Group: Receives daily injections of methamphetamine.
-
This compound + Methamphetamine Group: Receives this compound prior to each methamphetamine injection.
-
-
Withdrawal Phase (e.g., 3 days): No drug administration.
-
Challenge Day: All groups receive a challenge dose of methamphetamine, and locomotor activity is recorded.
Experimental Findings: Research has demonstrated that co-administration of this compound during the acquisition phase prevents the development of methamphetamine-induced locomotor sensitization.[11] The group pre-treated with this compound showed a significantly attenuated locomotor response to the methamphetamine challenge compared to the group that received methamphetamine alone.[11]
Experiment 3: Intravenous Self-Administration
Objective: To compare the reinforcing properties of this compound and a classical psychostimulant, and to assess this compound's effect on psychostimulant self-administration.
Methodology:
-
Animal Model: Rats are surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.
-
Acquisition of Self-Administration: Rats are trained to press the active lever to receive an intravenous infusion of a psychostimulant (e.g., methamphetamine) on a fixed-ratio schedule of reinforcement.
-
Substitution Test: Once stable responding is established, the psychostimulant is replaced with saline or different doses of this compound to determine if this compound maintains self-administration.
-
Pre-treatment Test: Rats are pre-treated with various doses of this compound before the self-administration session to assess its effect on methamphetamine intake.
Experimental Findings: Studies have consistently shown that this compound does not maintain self-administration, indicating a lack of reinforcing properties and low abuse potential.[11][13] Furthermore, pre-treatment with this compound dose-dependently attenuates the self-administration of methamphetamine and cocaine.[11][14] Importantly, this effect is specific to drug-seeking behavior, as this compound does not affect responding for natural rewards like sucrose.[11][13]
Summary and Future Directions
The comparative analysis of this compound and d-amphetamine reveals two fundamentally different pharmacological agents. D-amphetamine acts as a direct and potent dopamine-releasing agent and reuptake inhibitor, leading to its powerful psychostimulant and reinforcing effects. In contrast, this compound functions as a modulator of the dopamine system through its partial agonism at TAAR1. It does not possess intrinsic reinforcing properties and, critically, can attenuate the behavioral and neurochemical effects of classical psychostimulants.
The preclinical data strongly support the potential of TAAR1 agonists like this compound as a novel therapeutic strategy for substance use disorders. By normalizing dopamine system dysregulation associated with chronic drug use, without producing rewarding effects itself, this class of compounds offers a promising avenue for the development of non-addictive treatments for addiction. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 5. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]
- 7. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dextroamphetamine sulfate? [synapse.patsnap.com]
- 11. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 14. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of psychostimulant drugs for amphetamine abuse or dependence - PMC [pmc.ncbi.nlm.nih.gov]
RO5203648: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional activity of RO5203648, a potent partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), with a focus on its cross-reactivity with other potential off-target receptors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Summary of this compound Receptor Interaction
This compound is a well-characterized TAAR1 partial agonist with high affinity and potency at rodent and primate receptors.[1] It has been a valuable tool in elucidating the physiological roles of TAAR1. A critical aspect of its utility is its high selectivity for TAAR1 over other receptors, minimizing the potential for confounding off-target effects in experimental settings.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (%) |
| Human | 6.8[1] | 31[1] | 73[1] |
| Monkey | 2.6 | 13 | 66 |
| Rat | 1.0[1] | 8.0[1] | 48[1] |
| Mouse | 0.5[1] | 4.0[1] | 59[1] |
Efficacy is expressed relative to the endogenous TAAR1 agonist β-phenethylamine.
Cross-Reactivity Profile
A key characteristic of this compound is its remarkable selectivity for TAAR1. Studies have shown that this compound exhibits at least 130-fold greater selectivity for mouse TAAR1 than for a wide panel of 149 other molecular targets, which typically includes a broad range of G-protein coupled receptors, ion channels, transporters, and enzymes.
While the comprehensive raw data from these extensive selectivity screens are not publicly available, the high selectivity ratio underscores the compound's specificity. The absence of significant binding to other receptors at concentrations where it potently activates TAAR1 suggests a low probability of off-target effects mediated by the receptors in the screening panel.
Signaling Pathways and Experimental Workflow
The interaction of this compound with TAAR1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The experimental workflows for characterizing the binding and functional activity of this compound are crucial for understanding its pharmacological profile.
Detailed Experimental Protocols
Radioligand Binding Assay for TAAR1
This protocol is representative for determining the binding affinity (Ki) of this compound for TAAR1.
1. Membrane Preparation:
-
HEK293 cells stably expressing the target TAAR1 receptor are cultured and harvested.
-
Cells are washed with ice-cold PBS and pelleted by centrifugation.
-
The cell pellet is homogenized in a buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-epinine), and varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of a known TAAR1 ligand is added to control wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol is representative for determining the functional potency (EC50) and efficacy of this compound at TAAR1.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the TAAR1 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound. A known TAAR1 agonist (e.g., β-phenethylamine) is used as a positive control.
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is quantified using a commercially available kit, such as a competitive immunoassay with fluorescence- or luminescence-based detection (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of this compound is determined.
-
The data are plotted using a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy). The efficacy of this compound is often expressed as a percentage of the response induced by a full agonist.
References
A Comparative Guide to Alternative TAAR1 Partial Agonists for Neuropsychiatric Research
For researchers and drug development professionals, this guide provides an objective comparison of alternative partial agonists to RO5203648 for the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for neuropsychiatric disorders. This document summarizes key pharmacological data, details experimental methodologies, and visualizes critical pathways to inform preclinical research and development.
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G protein-coupled receptor (GPCR) in the modulation of monoaminergic systems, making it a compelling target for the treatment of conditions like schizophrenia and substance use disorders. While this compound has been a valuable tool in preclinical studies, a new generation of TAAR1 agonists with diverse pharmacological profiles are now in focus. This guide centers on two prominent alternatives: Ulotaront (SEP-363856) and Ralmitaront (RO6889450), comparing their in vitro performance against the established partial agonist this compound.
Quantitative Comparison of TAAR1 Partial Agonists
The following table summarizes the key in vitro pharmacological parameters for this compound, Ulotaront, and Ralmitaront at the human TAAR1. These parameters are critical for understanding the potency, efficacy, and binding affinity of these compounds.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax) | Other Receptor Activity |
| This compound | human TAAR1 | 6.8 | 30 | 73% (relative to β-phenethylamine) | Highly selective for TAAR1 |
| Ulotaront (SEP-363856) | human TAAR1 | Not explicitly reported, but shows high affinity | 38 - 180 | ~101-109% (Full Agonist) | 5-HT1A Agonist (EC50 = 2300 nM, Emax = 75%) |
| Ralmitaront (RO6889450) | human TAAR1 | Not explicitly reported; noted to have slower binding kinetics than Ulotaront | 110.4 | 40.1% (Partial Agonist) | Lacks demonstrable activity at 5-HT1A and D2 receptors |
Signaling Pathways of TAAR1
TAAR1 activation initiates a cascade of intracellular signaling events primarily through the Gs alpha subunit of the G protein, leading to the production of cyclic AMP (cAMP). However, evidence also suggests that TAAR1 can couple to other G proteins, such as Gq and G13, diversifying its downstream effects. The following diagram illustrates the known signaling pathways associated with TAAR1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vitro assays used to characterize TAAR1 agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from TAAR1 by a non-labeled test compound (e.g., Ulotaront, Ralmitaront).
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand specific for TAAR1 (e.g., [³H]-rac-2-(2,5-dimethoxy-4-iodophenyl)propan-2-amine).
-
Test compounds at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing TAAR1. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating the production of the second messenger cAMP.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a TAAR1 agonist.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Plating: Seed the HEK293-TAAR1 cells in a 96-well or 384-well plate and culture overnight.
-
Assay Preparation: Remove the culture medium and add the stimulation buffer containing the phosphodiesterase inhibitor.
-
Compound Addition: Add varying concentrations of the test agonist to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of novel TAAR1 agonists, from initial binding studies to functional and selectivity profiling.
Conclusion
The landscape of TAAR1 agonists is evolving, offering researchers a selection of tools with distinct pharmacological properties. Ulotaront stands out as a full agonist with additional activity at the 5-HT1A receptor, which may contribute to its clinical profile.[1][2] In contrast, Ralmitaront is a partial agonist with a more selective profile for TAAR1, lacking significant interaction with 5-HT1A and D2 receptors.[3][4] The choice between these alternatives to this compound will depend on the specific research question, whether it be dissecting the role of full versus partial agonism at TAAR1 or exploring the contribution of multi-target engagement in neuropsychiatric models. The data and protocols presented in this guide are intended to facilitate informed decisions in the selection and application of these valuable research compounds.
References
- 1. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia [canjhealthtechnol.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of RO5203648: A Guide for Laboratory Professionals
For researchers and scientists working with the novel research compound RO5203648, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemicals provide a clear and safe path forward. The cornerstone of this process is to treat the substance as hazardous in the absence of definitive data and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Essential Information and Handling
Prior to disposal, it is crucial to be familiar with the known properties of this compound and to handle it with appropriate care.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₈Cl₂N₂O |
| Molar Mass | 231.08 g·mol⁻¹ |
| Physical State | Solid, crystal powder |
| Color | White to slightly pale yellow |
| Solubility | Soluble in DMSO, not in water[1] |
Handling and Storage:
Proper handling and storage are paramount to ensure safety. This compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including a dust respirator, protective gloves, and safety glasses.[2] Store the compound in a cool, dark, and tightly sealed container, away from incompatible materials such as oxidizing agents.[2] For short-term storage, a temperature of 0-4°C is recommended, while long-term storage should be at -20°C.[1]
General Disposal Protocol for Research Chemicals
In the absence of a specific SDS, a conservative approach to disposal is necessary. The following step-by-step guide, based on general best practices, outlines the procedure for managing this compound waste.
Step 1: Hazard Identification
Before beginning any disposal procedures, a thorough attempt should be made to characterize the potential hazards.[3] Given that this compound is a bioactive compound, it should be assumed to be hazardous.
Step 2: Waste Segregation
To prevent dangerous reactions, do not mix this compound waste with other chemical waste unless their compatibility is known.[3] Solid and liquid waste should be kept in separate, clearly labeled containers.[3]
Step 3: Proper Labeling and Containment
All waste containers must be clearly and accurately labeled. The label should include the full chemical name, "this compound," the words "Hazardous Waste," and a summary of any known or suspected hazards.[3] Use containers that are chemically resistant and ensure the lids are securely fastened to prevent leaks.
Step 4: Consultation with Environmental Health and Safety (EHS)
This is the most critical step in the disposal process. Contact your institution's EHS department to schedule a waste pickup.[3] Provide them with all available information about the chemical, including its name, quantity, and any known properties.[3] The EHS department will provide specific instructions for packaging and transportation to the designated waste collection point.
Empty Container Disposal:
Empty containers that held this compound must also be disposed of properly. The container should be thoroughly emptied. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[4] After a thorough rinsing and air-drying, all labels must be removed or defaced before the container is discarded as solid waste.[4]
Caption: General workflow for the safe disposal of research chemicals.
By adhering to these general guidelines and, most importantly, working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound. This approach not only protects laboratory personnel and the environment but also upholds the rigorous safety standards of the scientific community.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-amine | 1020997-14-1 | VQB99714 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling RO5203648
This guide provides crucial safety and logistical information for the handling and disposal of the research compound RO5203648. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Compound Identification:
| Property | Value |
| Compound Name | This compound |
| Synonyms | RO-5203648, (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine |
| CAS Number | 1043491-54-8[1][2][] |
| Molecular Formula | C9H8Cl2N2O[1][2][] |
| Molecular Weight | 231.08 g/mol [2] |
| Description | A potent and highly selective partial agonist of Trace Amine-Associated Receptor 1 (TAAR1).[2] For research use only.[4] |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been extensively characterized, a cautious approach to handling is imperative. The following PPE is mandatory at all times when handling this compound, whether in solid or solution form.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over goggles when handling the solid compound or preparing solutions. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. If direct contact occurs, remove and discard both pairs immediately and wash hands thoroughly. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is the minimum requirement when handling the solid/powder form to prevent inhalation. |
| Foot Protection | Closed-Toe Shoes | Must be worn at all times in the laboratory. |
Operational Plan: Handling and Solution Preparation
All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation risk.
Experimental Protocol: Preparation of a 2.5 mg/mL Stock Solution
This protocol is adapted from methods for preparing this compound for in vivo research.[4]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-calculation: Determine the required volumes of each solvent based on the desired final concentration and volume. For a 1 mL final solution at 2.5 mg/mL, you will need 2.5 mg of this compound.
-
Weighing: In a chemical fume hood, carefully weigh 2.5 mg of solid this compound into a sterile vial.
-
Initial Solubilization: Add 100 µL of DMSO to the vial.[4]
-
Mixing: Cap the vial and vortex thoroughly.
-
Addition of PEG300: Add 400 µL of PEG300 to the solution and mix until uniform.[4]
-
Addition of Tween-80: Add 50 µL of Tween-80 and mix again.[4]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[4]
-
Sonication: If precipitation or phase separation is observed, use an ultrasonic bath to aid dissolution.[4]
-
Storage: Store the final solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.[4]
Handling Workflow Diagram
Caption: Workflow for Safe Handling and Preparation of this compound Solution.
Disposal Plan
All materials contaminated with this compound are to be treated as hazardous chemical waste.
Procedure:
-
Waste Segregation:
-
Solid Waste: All used PPE (gloves, respirator), weighing papers, and contaminated vials should be placed in a dedicated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The solvent composition (e.g., DMSO, PEG300) should be noted on the label.
-
-
Decontamination:
-
Wipe down all surfaces within the fume hood that may have come into contact with the compound using a suitable laboratory decontaminant.
-
Wash all non-disposable equipment (e.g., spatulas) thoroughly.
-
-
Final Disposal:
Disposal Workflow Diagram
Caption: Step-by-Step Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
